Product packaging for 1,4-Dibromo-2-butene(Cat. No.:CAS No. 6974-12-5)

1,4-Dibromo-2-butene

Cat. No.: B1588463
CAS No.: 6974-12-5
M. Wt: 213.9 g/mol
InChI Key: RMXLHIUHKIVPAB-UPHRSURJSA-N
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Description

Crystals or white crystalline solid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2 B1588463 1,4-Dibromo-2-butene CAS No. 6974-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,4-dibromobut-2-ene
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InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
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InChI Key

RMXLHIUHKIVPAB-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCBr)Br
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Isomeric SMILES

C(/C=C/CBr)Br
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Molecular Formula

C4H6Br2
Record name (E)-1,4-DIBROMO-2-BUTENE
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DSSTOX Substance ID

DTXSID8024941
Record name (E)-1,4-Dibromo-2-butene
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Molecular Weight

213.90 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Boiling Point

397 °F at 760 mmHg (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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CAS No.

821-06-7, 6974-12-5
Record name (E)-1,4-DIBROMO-2-BUTENE
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Record name trans-1,4-Dibromo-2-butene
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Record name 2-Butene, 1,4-dibromo-, (2E)-
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Record name (E)-1,4-dibromobut-2-ene
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Melting Point

128.1 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-butene: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-butene, a versatile reagent in organic synthesis. The document details its synthesis, physical and chemical properties, and key reactions, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Physical and Chemical Properties

This compound is a halogenated hydrocarbon that exists as a colorless to pale yellow crystalline solid at room temperature.[1][2] It is characterized by a pungent, irritating odor.[2] The presence of the double bond results in the existence of cis and trans (E/Z) geometric isomers.[3] The trans isomer is generally more stable and often the target of stereoselective synthesis. This compound is insoluble in water but soluble in various organic solvents.[1][4] It is sensitive to light and air and is incompatible with strong oxidizing agents and strong bases.[1][4]

Table 1: Physical and Chemical Properties of trans-1,4-Dibromo-2-butene

PropertyValueSource
Molecular Formula C₄H₆Br₂[5][6]
Molecular Weight 213.90 g/mol [1][7]
Appearance Crystals or white crystalline solid[1]
Melting Point 48-51 °C[7]
53 °C[8]
128.1 °F (53.4 °C)[1][4]
Boiling Point 205 °C (at 760 mmHg)[7]
203 °C[8]
397 °F (202.8 °C) at 760 mmHg[1][4]
Flash Point > 235 °F (113 °C) - closed cup[1][7]
Solubility in Water < 1 mg/mL at 66 °F (19 °C)[1][4]
Storage Temperature 2-8°C[7]
CAS Number 821-06-7 (trans isomer)[1][7]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to 1,3-butadiene. This reaction is typically performed at low temperatures in an inert solvent to control the reaction rate and minimize side products.

Experimental Protocol: Bromination of 1,3-Butadiene

This protocol is a generalized procedure based on common methods described in the literature.[9][10][11]

Materials:

  • 1,3-butadiene

  • Liquid bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, chloroform, carbon tetrachloride)

  • Anhydrous ethanol or petroleum ether (for recrystallization)

  • Reaction flask equipped with a stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge a reaction flask with the chosen inert solvent (e.g., 6 parts by weight of chloroform).[10] Cool the flask to below -10°C using a cooling bath.[10]

  • Addition of Butadiene: Introduce 1,3-butadiene (1 part by weight) into the cooled solvent while stirring.[10] Maintain the temperature and continue to cool the mixture to below -15°C.[10]

  • Bromine Addition: Slowly add liquid bromine (approximately 2.4 parts by weight) dropwise to the reaction mixture.[10] It is crucial to control the addition rate to maintain the temperature at or below -15°C to ensure selective 1,4-addition.[9][10]

  • Reaction Time: After the bromine addition is complete, allow the reaction to stir for a period of 1 to 20 hours, depending on the scale and desired yield, while maintaining the low temperature.[3]

  • Solvent Removal: Upon completion, remove the solvent and any unreacted 1,3-butadiene by distillation, initially at atmospheric pressure and then under reduced pressure.[9][10] This will yield the crude solid product.

  • Purification:

    • Vacuum Distillation: The crude product can be purified by vacuum distillation. Collect the fraction at 70-80°C under a vacuum of 1000-1500 Pa.[9]

    • Recrystallization: Further purify the solid product by recrystallization. Dissolve the solid in a suitable solvent such as hot anhydrous ethanol or petroleum ether, then cool to induce crystallization.[9][10] Filter the purified crystals and dry them under a vacuum to obtain the final product.

Diagram of Synthesis Workflow

Synthesis_Workflow reagents 1,3-Butadiene + Bromine in Inert Solvent (e.g., CH2Cl2) reaction Electrophilic Addition (-15°C to 0°C) reagents->reaction workup Solvent Removal (Distillation) reaction->workup crude Crude Product (Mixture of Isomers) workup->crude purification Purification crude->purification final_product Pure this compound purification->final_product distillation Vacuum Distillation purification->distillation recrystallization Recrystallization (e.g., Ethanol) purification->recrystallization

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is a valuable synthetic intermediate due to the reactivity of its carbon-bromine bonds and the presence of a double bond. It participates in a variety of chemical transformations.

  • Substitution Reactions: The bromine atoms are good leaving groups and can be displaced by various nucleophiles, such as amines or hydroxide ions, to form new substituted butene derivatives.[3]

  • Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrohalogenation to form alkenes.[3]

  • Addition Reactions: The double bond is susceptible to electrophilic addition reactions.[3]

  • Formation of Allenes: It can react with dialkyl ketones and a base like sodium hydride to produce allenic ketones.[12]

  • Synthesis of Cyclic Compounds: The compound is used as a precursor in the synthesis of various macrocyclic compounds.[13]

Diagram of Key Reaction Pathways

Reaction_Pathways start This compound sub Substitution Products (e.g., Diamines, Diols) start->sub Nucleophilic Substitution (Nu⁻) elim Elimination Products (e.g., Butadiene Derivatives) start->elim Elimination (Strong Base) add Addition Products start->add Electrophilic Addition (E⁺) cyc Cyclic & Macrocyclic Compounds start->cyc Coupling Reactions

Caption: Major reaction pathways of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and protocols are intended to facilitate further research and application of this compound in various synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-butene is a halogenated alkene that exists as two geometric isomers: cis-1,4-Dibromo-2-butene ((Z)-1,4-dibromobut-2-ene) and trans-1,4-Dibromo-2-butene ((E)-1,4-dibromobut-2-ene). These compounds are valuable bifunctional electrophiles in organic synthesis and have garnered significant interest in the field of drug development. Their utility stems from the presence of two reactive bromine atoms, which can undergo nucleophilic substitution reactions, and a central carbon-carbon double bond that dictates the spatial arrangement of the reactive centers. This guide provides a comprehensive overview of the physical properties of both isomers, detailed experimental protocols for their synthesis, and an exploration of their applications, particularly in medicinal chemistry.

Core Physical Properties

A thorough understanding of the physical properties of cis- and trans-1,4-Dibromo-2-butene is crucial for their effective handling, application in synthesis, and for the separation of the isomeric mixtures. The key physical data for both isomers are summarized in the table below.

Physical Propertycis-1,4-Dibromo-2-butenetrans-1,4-Dibromo-2-butene
Molecular Formula C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol 213.90 g/mol
Melting Point 53 °C[1][2]48-54 °C[3][4][5]
Boiling Point 82 °C at 14 Torr[2]203-205 °C (lit.)[4][6][7]
Density 1.912 g/cm³~1.9 g/cm³[6][7]
Appearance Not explicitly stated, but likely a solid at room temperature given the melting point.White to orange to green powder or crystals.[3]
Solubility Insoluble in water.[3]Slightly soluble in water, chloroform, and methanol.[4][6]
Refractive Index Not available1.543[6][7]
CAS Number 18866-73-4[8]821-06-7[3]

Experimental Protocols

The synthesis of this compound isomers typically involves the bromination of 1,3-butadiene. The ratio of the cis and trans products can be influenced by the reaction conditions.

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of cis and trans isomers.

Materials:

  • 1,3-Butadiene

  • Bromine

  • Chloroform

  • Petroleum ether

Procedure:

  • In a reaction vessel, add 6 parts by weight of chloroform and cool the vessel to below -10 °C.

  • Introduce 1 part by weight of 1,3-butadiene into the reaction vessel through a gas inlet tube while stirring and maintaining the temperature below -15 °C.

  • Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature is maintained at -15 °C.

  • After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

  • To the resulting crude product, add 2.2 parts by weight of petroleum ether to induce recrystallization.

  • Filter the solid product and dry it under a vacuum to obtain purified this compound. The ratio of the cis and trans isomers will depend on the precise reaction conditions.

Stereoselective Synthesis of cis-1,4-Dibromo-2-butene via Cross-Metathesis

A more advanced method for the stereoselective synthesis of the cis-isomer involves a cross-metathesis reaction.

Materials:

  • (Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate

  • (E)-1,4-dibromobut-2-ene

  • Toluene

  • Ruthenium-based catalyst (e.g., Hoveyda-Grubbs second-generation catalyst)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve (Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate and (E)-1,4-dibromobut-2-ene in toluene.

  • Add a ruthenium-based catalyst (typically 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for approximately 18 hours.

  • Monitor the reaction progress using a suitable analytical technique such as GC-MS or NMR.

  • Upon completion, the cis-1,4-dibromo-2-butene product can be isolated and purified using standard chromatographic techniques. This method has been reported to achieve conversions of 70-80%.

Applications in Drug Development and Signaling Pathway

The bifunctional nature of this compound isomers makes them valuable building blocks in medicinal chemistry. Their two electrophilic centers can react with nucleophilic sites in biological macromolecules, leading to the formation of covalent bonds. This property is particularly relevant in the design of enzyme inhibitors and alkylating agents for cancer therapy.

cis-1,4-Dibromo-2-butene, with its specific stereochemistry, serves as a crucial precursor for the synthesis of novel acetylcholinesterase (AChE) reactivators. These reactivators are being investigated as potential antidotes for poisoning by organophosphorus nerve agents and pesticides. The (Z)-but-2-ene linker allows for the precise spatial orientation of two pyridinium oxime moieties, which is essential for the effective reactivation of the inhibited enzyme.

As a bifunctional alkylating agent, cis-1,4-dibromo-2-butene can crosslink DNA, a mechanism that can induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a proposed signaling pathway initiated by DNA crosslinking.

DNA_Crosslinking_Apoptosis cis-1,4-Dibromo-2-butene cis-1,4-Dibromo-2-butene DNA DNA cis-1,4-Dibromo-2-butene->DNA Alkylation DNA_Crosslink DNA Crosslink DNA->DNA_Crosslink Damage_Sensor DNA Damage Sensor Proteins DNA_Crosslink->Damage_Sensor Recognition Signal_Transduction Signal Transduction (e.g., p53 activation) Damage_Sensor->Signal_Transduction Activation Apoptosis Apoptosis Signal_Transduction->Apoptosis Induction Synthesis_Workflow Start Reactants 1,3-Butadiene Bromine Solvent (e.g., Chloroform) Start->Reactants Reaction Bromination Reaction (Low Temperature) Reactants->Reaction Distillation Solvent Removal (Reduced Pressure) Reaction->Distillation Crude_Product Crude this compound (Mixture of Isomers) Distillation->Crude_Product Recrystallization Recrystallization (e.g., Petroleum Ether) Crude_Product->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product Analysis Isomer Ratio & Purity Analysis (GC-MS, NMR) Purified_Product->Analysis End Analysis->End

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dibromo-2-butene. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound. This document presents quantitative data in structured tables, details the experimental protocols for acquiring the spectra, and includes a workflow diagram for the spectroscopic analysis process. The data primarily pertains to the trans (E)-isomer, which is the more stable and commonly encountered form.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

Table 1: ¹H NMR Spectroscopic Data for (E)-1,4-Dibromo-2-butene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~5.95Multiplet-2HOlefinic protons (-CH=CH-)
~4.00Multiplet-4HAllylic protons (-CH₂Br)

Note: The multiplicity of the signals can be complex due to long-range coupling between the olefinic and allylic protons.[1]

Table 2: ¹³C NMR Spectroscopic Data for (E)-1,4-Dibromo-2-butene

Chemical Shift (δ) ppmAssignment
~130.0Olefinic carbons (-C H=C H-)
~33.0Allylic carbons (-C H₂Br)

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carbon-carbon double bond and the carbon-bromine bond.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3020C-H StretchOlefinic C-H
~1650C=C StretchAlkene
~1200C-H Wag (trans)Olefinic C-H
~650C-Br StretchAlkyl bromide

Note: The presence of a C=C stretching absorption in the region of 1680-1620 cm⁻¹ is indicative of an alkene.[2] The C-Br stretching vibration typically appears at low wavenumbers.[3]

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zProposed Fragment IdentityNotes
212, 214, 216[C₄H₆Br₂]⁺ (Molecular Ion)Shows characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).[4]
133, 135[C₄H₆Br]⁺Loss of one bromine atom.
53[C₄H₅]⁺Loss of two bromine atoms and one hydrogen atom.

Note: The molecular weight of this compound is approximately 213.9 g/mol .[5][6] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio leads to a distinctive M, M+2, and M+4 pattern for molecules containing two bromine atoms.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a Bruker Avance operating at a field strength of 300 MHz or higher for ¹H NMR.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16 to 32 scans for a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2 IR Spectroscopy Protocol (FTIR-ATR)

  • Sample Preparation: As this compound is a solid at room temperature, an Attenuated Total Reflectance (ATR) accessory is a convenient method. Place a small amount of the crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[2]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

2.3 Mass Spectrometry Protocol (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar).

    • Use a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C.

  • MS Analysis (EI):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Processing:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms.

    • Interpret the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Hexane Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR Chemical Shifts Coupling Integration NMR->Data_NMR Data_IR Absorption Bands (C=C, C-Br) IR->Data_IR Data_MS Molecular Ion Isotopic Pattern Fragmentation MS->Data_MS Conclusion Structure Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 1,4-Dibromo-2-butene: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dibromo-2-butene, a versatile bifunctional electrophile with significant applications in organic synthesis and drug development. The document covers its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its role as a key intermediate in the preparation of therapeutic agents. Particular emphasis is placed on providing actionable data and methodologies for laboratory and developmental applications.

Chemical Identification and Properties

This compound is a halogenated alkene that exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more stable and more commonly used.

Table 1: CAS Numbers and Synonyms

IsomerCAS NumberSynonyms
trans-(E)821-06-7(2E)-1,4-Dibromobut-2-ene, trans-1,4-Dibromobut-2-ene
Mixture of Isomers6974-12-51,4-Dibromobut-2-ene, 2-Butene, 1,4-dibromo-

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₆Br₂
Molecular Weight213.90 g/mol
AppearanceColorless to slightly brown crystals or crystalline powder
Melting Point48-51 °C (trans)
Boiling Point205 °C (trans)
Flash Point113 °C
SolubilityInsoluble in water, soluble in many organic solvents
Storage Temperature2-8°C

Experimental Protocols

Synthesis of trans-1,4-Dibromo-2-butene

This protocol describes the synthesis of trans-1,4-dibromo-2-butene from 1,3-butadiene and bromine.

Materials:

  • 1,3-butadiene

  • Bromine

  • Dichloromethane or Chloroform

  • Anhydrous ethanol or petroleum ether

  • Reaction flask equipped with a stirrer, dropping funnel, and cooling bath

  • Distillation apparatus

  • Filtration apparatus

Procedure 1:

  • Add 70.0 g of butadiene to 1200 mL of dichloromethane in a reaction flask and cool the mixture to a temperature between -10 and 10°C.

  • Slowly add 172.6 g of liquid bromine to the reaction mixture while maintaining the temperature between -5 and -15°C.

  • Stir the mixture for 5 hours at this temperature.

  • After the reaction is complete, remove the solvent by atmospheric distillation to yield the crude solid product.

  • Purify the crude product by vacuum distillation, collecting the fraction between 70 and 80°C (at 1000-1500 Pa).

  • Recrystallize the resulting white solid from 280 mL of anhydrous ethanol. Heat to 70°C to dissolve, then cool to room temperature to allow for precipitation.

  • Filter the crystals and dry them to obtain pure trans-1,4-dibromo-2-butene. The expected yield is approximately 73.1%, with a purity of 99.86% as determined by GC.[1]

Procedure 2:

  • Add 6 parts by weight of chloroform to a reaction flask and cool to below -10°C.

  • Introduce 1 part by weight of 1,3-butadiene gas into the flask with stirring, maintaining the temperature below -15°C.

  • Add 2.4 parts by weight of bromine dropwise, ensuring the temperature remains at -15°C.

  • After the addition is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.

  • Add 2.2 parts by weight of petroleum ether to the residue to induce recrystallization.

  • Filter the solid product and dry it under vacuum to yield this compound.[1]

Synthesis of (Z)-1,4-dibromobut-2-ene

This method produces a mixture of isomers, with conditions favoring the (Z)-isomer.

Materials:

  • 1,3-butadiene

  • Bromine

  • Chloroform

  • Petroleum ether

  • Reactor with stirrer and cooling system

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a reactor equipped with a stirrer and cooling system, add chloroform as the solvent and cool to below -10 °C.

  • Introduce 1,3-butadiene gas into the reactor through a gas-guide tube while stirring and maintaining the temperature below -15 °C.

  • Slowly add bromine dropwise to the reactor, ensuring the temperature is maintained at -15 °C.

  • After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

  • To the resulting crude product, add petroleum ether to induce recrystallization.

  • Filter the solid product and dry it under a vacuum to obtain purified this compound. The ratio of (Z) to (E) isomers will depend on the precise reaction conditions.[2]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Aliskiren

trans-1,4-Dibromo-2-butene is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension.[1][3] The butene backbone of the intermediate is incorporated into the final drug structure.

Synthesis of Acetylcholinesterase (AChE) Reactivators

(Z)-1,4-dibromobut-2-ene can be used to synthesize reactivators of acetylcholinesterase (AChE), which has implications for treating organophosphate poisoning. An example is the synthesis of (Z)-1,4-bis(4-hydroxyiminomethylpyridinium)-but-2-ene dibromide, which involves the reaction of (Z)-1,4-dibromobut-2-ene with 4-hydroxyiminomethylpyridine.[2]

Visualized Workflows and Reactions

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-butadiene.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Butadiene 1,3-Butadiene Reaction Bromination in Solvent (e.g., Dichloromethane) Controlled Temperature (-15°C to 10°C) 1_3_Butadiene->Reaction Bromine Bromine Bromine->Reaction Workup Solvent Removal (Distillation) Reaction->Workup Purification Recrystallization (e.g., Ethanol or Petroleum Ether) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction with Dialkyl Ketones

This compound reacts with dialkyl ketones in the presence of a base to form allenic ketones.

G Reaction of this compound with Dialkyl Ketones Dibromobutene This compound Reaction Reaction Dibromobutene->Reaction Dialkyl_Ketone Dialkyl Ketone Dialkyl_Ketone->Reaction Base Base (e.g., Sodium Hydride) Base->Reaction Allenic_Ketone Allenic Ketone Reaction->Allenic_Ketone Main Product Side_Product Symmetrical Unsaturated 1,8-Diketone Reaction->Side_Product Side Product

References

The Electrophilic Addition of Bromine to 1,3-Butadiene: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive examination of the mechanism governing the electrophilic addition of bromine to 1,3-butadiene, a classic reaction illustrating the principles of kinetic versus thermodynamic control. The formation of the two primary products, 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product), is elucidated through a detailed analysis of the reaction intermediates and the influence of reaction conditions, particularly temperature. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a thorough understanding of this fundamental organic reaction.

Introduction

The electrophilic addition of halogens to conjugated dienes is a cornerstone of organic synthesis, providing versatile pathways to functionalized molecules. The reaction of 1,3-butadiene with bromine is a canonical example, yielding a mixture of isomeric dibromides: 3,4-dibromo-1-butene and this compound.[1] The distribution of these products is highly dependent on the reaction temperature, offering a clear demonstration of the principles of kinetic and thermodynamic control.[1] A thorough understanding of this mechanism is crucial for controlling reaction outcomes and designing synthetic strategies that leverage the unique reactivity of conjugated systems.

The Core Mechanism of Electrophilic Addition

The reaction proceeds through a multi-step mechanism involving an initial electrophilic attack followed by a nucleophilic addition. The conjugated nature of 1,3-butadiene leads to the formation of a resonance-stabilized intermediate, which is key to the formation of two distinct products.

Formation of the Allylic Cation Intermediate

The first step of the mechanism is the electrophilic attack of a bromine molecule on one of the π-bonds of 1,3-butadiene. This leads to the formation of a resonance-stabilized allylic carbocation.[2] This intermediate is more stable than a non-allylic carbocation because the positive charge is delocalized over two carbon atoms.[2] Some studies also suggest the involvement of a cyclic bromonium ion intermediate.[3][4]

The allylic carbocation exists as a resonance hybrid of two contributing structures, with the positive charge shared between the second and fourth carbon atoms of the original diene chain.[2]

Nucleophilic Attack and Product Formation

The bromide ion (Br⁻), acting as a nucleophile, can then attack either of the two carbons bearing a partial positive charge in the resonance-stabilized allylic cation.[5]

  • 1,2-Addition: Attack at the central carbon (C2), which is adjacent to the site of the initial bromine addition, results in the formation of 3,4-dibromo-1-butene. This is known as the 1,2-addition product.[5]

  • 1,4-Addition: Attack at the terminal carbon (C4) leads to the formation of this compound. This is referred to as the 1,4-addition product.[5]

The overall reaction mechanism is depicted in the following diagram:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,3-Butadiene 1,3-Butadiene (CH₂=CH-CH=CH₂) ResonanceHybrid Resonance-Stabilized Allylic Cation [CH₂Br-CH=CH-CH₂]⁺ ↔ [CH₂Br-CH⁺-CH=CH₂] 1,3-Butadiene->ResonanceHybrid Electrophilic Attack Br2 Bromine (Br₂) Product_12 3,4-Dibromo-1-butene (1,2-Addition Product) ResonanceHybrid->Product_12 Nucleophilic Attack at C2 Product_14 This compound (1,4-Addition Product) ResonanceHybrid->Product_14 Nucleophilic Attack at C4

Figure 1: Overall reaction mechanism for the bromination of 1,3-butadiene.

Kinetic versus Thermodynamic Control

The ratio of the 1,2- and 1,4-addition products is highly sensitive to the reaction temperature, a classic illustration of the competition between kinetic and thermodynamic control.[1]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control.[1] The 1,2-addition product, 3,4-dibromo-1-butene, is formed faster because the activation energy for its formation is lower. Under these conditions, the reaction is effectively irreversible, and the major product is the one that forms more rapidly.[6]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40°C), the reaction is under thermodynamic control.[1] With sufficient thermal energy, the formation of both products becomes reversible, allowing an equilibrium to be established.[7] This equilibrium favors the most thermodynamically stable product, which is the 1,4-addition product, this compound.[6] The greater stability of the 1,4-adduct is attributed to its more highly substituted internal double bond.[7]

The energy profile diagram below illustrates this concept:

G Energy Profile Diagram Reactants 1,3-Butadiene + Br₂ Intermediate Allylic Cation Intermediate Reactants->Intermediate ΔG‡ (rate-determining) Product_12 1,2-Adduct (Kinetic Product) (3,4-Dibromo-1-butene) Intermediate->Product_12 ΔG‡ (1,2) < ΔG‡ (1,4) Product_14 1,4-Adduct (Thermodynamic Product) (this compound) Intermediate->Product_14

Figure 2: Energy profile for kinetic vs. thermodynamic control.

Quantitative Data on Product Distribution

The product ratio is significantly influenced by temperature. While extensive data for the bromination of 1,3-butadiene is dispersed, the analogous reaction with HBr provides a well-documented example of this temperature dependence. It has been noted that the solvent does not have a significant effect on the ratio of 1,2- to 1,4-addition products in the case of bromination.

Temperature (°C)Reaction ControlMajor Product1,2-Adduct : 1,4-Adduct Ratio (for HBr addition)
-80Kinetic1,2-Addition~80 : 20
0Kinetic1,2-Addition~71 : 29[5]
40Thermodynamic1,4-Addition~15 : 85

Table 1: Influence of Temperature on Product Distribution in the Electrophilic Addition to 1,3-Butadiene. Ratios shown are for the addition of HBr as a well-documented analogue.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Synthesis of this compound (Thermodynamic Control)

This protocol is adapted from established industrial preparation methods and aims to favor the formation of the thermodynamically controlled product.[3][8]

Materials:

  • 1,3-Butadiene

  • Bromine

  • Dichloromethane or Chloroform (solvent)

  • Petroleum ether or n-hexane (for recrystallization)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a three-necked round-bottom flask, dissolve 1,3-butadiene (1 part by weight) in dichloromethane or chloroform (approx. 6 parts by weight).[8]

  • Cool the stirred solution to a temperature between -15°C and 0°C using a cooling bath.[3][8]

  • Slowly add a solution of bromine (approx. 2.4 parts by weight) in the same solvent dropwise to the reaction mixture, maintaining the temperature within the specified range.[8]

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Slowly warm the reaction mixture to room temperature.

  • Remove the solvent and any unreacted 1,3-butadiene via reduced pressure distillation.[8]

  • The crude product, which is a mixture of the 1,2- and 1,4-adducts, can be heated (e.g., to 40-60°C) to promote the isomerization of the kinetic product to the more stable thermodynamic product.

  • Purify the desired trans-1,4-dibromo-2-butene by recrystallization from petroleum ether or n-hexane.[3][8]

  • Filter the solid product, wash with cold solvent, and dry under vacuum.[8]

G start Start dissolve Dissolve 1,3-butadiene in solvent (e.g., CH₂Cl₂) start->dissolve cool Cool to -15°C to 0°C dissolve->cool add_br2 Slowly add Br₂ solution cool->add_br2 react Stir for 1-2 hours add_br2->react warm Warm to room temperature react->warm distill Remove solvent under reduced pressure warm->distill isomerize Optional: Heat to promote isomerization to 1,4-adduct distill->isomerize recrystallize Recrystallize from petroleum ether isomerize->recrystallize filter_dry Filter and dry product recrystallize->filter_dry end End: Purified This compound filter_dry->end

Figure 3: Experimental workflow for the synthesis of this compound.
Quantitative Analysis of Product Mixture

The ratio of 3,4-dibromo-1-butene to this compound in the product mixture can be determined using standard analytical techniques.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions: Utilize a capillary column (e.g., HP-5MS) suitable for separating volatile organic compounds.[8]

  • Temperature Program: A typical program would involve an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 250°C) to ensure elution of both isomers.

  • MS Detection: Use an electron impact (EI) ionization source. The mass spectra of the two isomers will show characteristic fragmentation patterns, allowing for their identification.

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the ratio of the two products.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the two isomers are distinct. The vinylic protons of 3,4-dibromo-1-butene and this compound appear at different chemical shifts, allowing for integration and quantification of the relative amounts of each isomer.

  • ¹³C NMR: Similarly, the carbon NMR spectra can be used for quantitative analysis, as the chemical shifts of the carbons in the two isomers will differ.[3]

Conclusion

The electrophilic addition of bromine to 1,3-butadiene is a fundamentally important reaction that yields both 1,2- and 1,4-addition products. The product distribution is a classic example of kinetic versus thermodynamic control, with lower temperatures favoring the faster-formed 1,2-adduct and higher temperatures favoring the more stable 1,4-adduct. The reaction proceeds through a resonance-stabilized allylic cation intermediate, which is central to the formation of both isomeric products. By carefully controlling the reaction temperature, it is possible to selectively synthesize either 3,4-dibromo-1-butene or this compound, highlighting the practical application of these mechanistic principles in organic synthesis.

References

An In-depth Technical Guide to the Health and Safety Hazards of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with 1,4-Dibromo-2-butene. The information is intended for an audience of researchers, scientists, and drug development professionals who may handle or conduct research with this compound. This document includes a summary of its physical and chemical properties, detailed toxicological data, recommended safety precautions, and emergency procedures. Furthermore, it outlines experimental protocols for key toxicity assays and discusses the probable mechanism of toxicity involving DNA damage signaling pathways.

Chemical and Physical Properties

This compound is a halogenated alkene that exists as a crystalline solid at room temperature.[1] It is characterized by a carbon-carbon double bond at the second position of a four-carbon chain, with bromine atoms attached to the terminal carbons.[2] The trans-(E)-isomer is the more common form. This compound is sensitive to light and air and is insoluble in water.[1]

Table 1: Physical and Chemical Properties of trans-1,4-Dibromo-2-butene

PropertyValueReference(s)
Molecular Formula C₄H₆Br₂[1]
Molecular Weight 213.90 g/mol [1]
CAS Number 821-06-7[1]
Appearance Crystals or white crystalline solid[1]
Melting Point 48-53 °C (118.4-127.4 °F)[3]
Boiling Point 205 °C (401 °F) at 760 mmHg[3]
Flash Point > 113 °C (> 235.4 °F)[3]
Solubility Insoluble in water[1]
Stability Sensitive to light and air. Incompatible with strong oxidizers and strong bases.[1]

Toxicological Information

This compound is classified as a highly toxic and corrosive substance.[4] It poses significant health risks through oral, dermal, and inhalation routes of exposure.[4] As a bifunctional alkylating agent, its toxicity is primarily attributed to its ability to form covalent cross-links with biological macromolecules, most notably DNA.[2][5]

Acute Toxicity

The compound is acutely toxic if swallowed, in contact with skin, or inhaled.[6] Symptoms of acute exposure are severe and can be fatal. They include corrosion and extreme destruction of tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][5] Inhalation may lead to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][5] Other symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[1][5] Skin contact can result in blisters.[1][5]

Table 2: Acute Toxicity Data for trans-1,4-Dibromo-2-butene

TestSpeciesRouteValueReference(s)
LD₅₀RatOral62 mg/kg[3]
LD₅₀MouseOral29 mg/kg[3]
Skin and Eye Effects

This compound is categorized as causing severe skin burns and serious eye damage.[6] It is a corrosive and vesicant agent, meaning it can cause blistering.[5]

Sensitization

The compound is also classified as a skin sensitizer, which may lead to an allergic skin reaction upon repeated contact.[6]

Carcinogenicity and Mutagenicity

While not definitively classified as a human carcinogen by major regulatory bodies, this compound is suspected of causing cancer.[6] Its mechanism of action as a DNA alkylating agent provides a strong basis for its mutagenic and potential carcinogenic properties. A genetic toxicity evaluation using the Salmonella/E.coli Mutagenicity Test (Ames Test) has been conducted, indicating its potential to cause gene mutations.

Health and Safety Hazards

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 3: GHS Hazard Classification for trans-1,4-Dibromo-2-butene

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1AH317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Hazardous to the Aquatic Environment, Long-termChronic 2H411: Toxic to aquatic life with long lasting effects

Data sourced from ECHEMI Safety Data Sheet.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are crucial for understanding its hazard profile. Below are representative methodologies for key toxicological endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Representative Protocol based on OECD TG 425)

This protocol describes a method for determining the acute oral toxicity (LD₅₀) of a substance.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Test System:

  • Species: Rat (e.g., Sprague-Dawley strain)

  • Sex: Typically female, as they are often slightly more sensitive.

  • Age: Young adults (8-12 weeks old).

  • Housing: Housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum, with fasting overnight before dosing.

Methodology:

  • Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 1 ml/100 g of body weight.

  • Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available information, typically a dose expected to be toxic.

  • Observation: The animal is observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose.

  • Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in dose have occurred).

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

G start Start: Select Initial Dose dose Administer Single Oral Dose to Animal start->dose observe Observe for 14 Days dose->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose stop Stopping Criterion Met? increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Workflow for Acute Oral Toxicity (Up-and-Down Procedure).
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Representative Protocol based on OECD TG 431)

This in vitro test determines the skin corrosive potential of a chemical.

Objective: To assess the ability of this compound to cause irreversible damage to a reconstructed human epidermis model.

Test System:

  • A commercially available, three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of normal, human-derived epidermal keratinocytes.

Methodology:

  • Tissue Preparation: The RhE tissues are pre-incubated in a defined culture medium.

  • Application of Test Chemical: A defined amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known corrosive substance) are also tested in parallel.

  • Exposure: The tissues are exposed to the test chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Rinsing and Incubation: After exposure, the tissues are thoroughly rinsed to remove the test chemical and then incubated in fresh medium for a post-exposure period.

  • Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the negative control. A chemical is identified as corrosive if the viability is below a certain threshold at a specific time point (e.g., < 50% after 3 minutes of exposure or < 15% after 1 hour of exposure).

Bacterial Reverse Mutation Test (Ames Test) (Representative Protocol based on OECD TG 471)

This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To determine if this compound can cause point mutations in the DNA of tester bacterial strains.

Test System:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer, to mimic mammalian metabolism.

Methodology:

  • Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of this compound that is not overly toxic to the bacteria.

  • Main Experiment:

    • The test chemical at several concentrations, the tester strain, and either S9 mix or a buffer are mixed in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Positive controls (known mutagens for each strain) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and if the number of revertants is at least double that of the negative control.

Mechanism of Toxicity: DNA Damage and Signaling Pathways

As a bifunctional alkylating agent, this compound is expected to exert its cytotoxic effects primarily through the formation of DNA adducts and interstrand cross-links (ICLs).[2][5] This damage to the DNA helix physically blocks essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

The cellular response to such DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). The presence of ICLs is a particularly severe form of DNA damage that activates specific repair pathways. A key pathway in the recognition and repair of ICLs is the Fanconi Anemia (FA) pathway.[1] The FA core complex is recruited to the site of the ICL, leading to the monoubiquitination of the FANCI-FANCD2 dimer. This, in turn, orchestrates the recruitment of nucleases for DNA incision and other factors involved in homologous recombination and translesion synthesis to repair the damage.

Simultaneously, the stalled replication forks and the processed DNA breaks activate the ATR-Chk1 and ATM-Chk2 checkpoint pathways.[3] These pathways phosphorylate a cascade of downstream targets to halt the cell cycle, allowing time for DNA repair. If the damage is too extensive to be repaired, these pathways can trigger apoptosis.

G cluster_0 Cellular Exposure cluster_1 DNA Damage cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes dbb This compound icl DNA Interstrand Cross-links (ICLs) dbb->icl Alkylation fa Fanconi Anemia (FA) Pathway Activation icl->fa atr ATR-Chk1 Pathway Activation icl->atr atm ATM-Chk2 Pathway Activation icl->atm repair DNA Repair fa->repair arrest Cell Cycle Arrest atr->arrest atm->arrest apoptosis Apoptosis arrest->repair Allows time for arrest->apoptosis If damage is irreparable

Proposed Signaling Pathway for this compound Toxicity.

Safe Handling and Emergency Procedures

Given the significant hazards of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[7]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the solid form or when ventilation is inadequate.[7]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid formation of dust and aerosols.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Store locked up.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Evacuate personnel to a safe area.

  • Wear appropriate PPE.

  • For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[5] Use absorbent paper dampened with ethanol to clean up any remaining material.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Conclusion

This compound is a highly hazardous chemical with significant acute and chronic health risks. Its toxicity is primarily driven by its ability to act as a bifunctional alkylating agent, causing DNA damage that can lead to mutagenicity, carcinogenicity, and cell death. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, adhering to strict safety protocols and using appropriate personal protective equipment. A thorough understanding of its toxicological properties and the cellular pathways it affects is essential for its safe use in research and development.

References

1,4-Dibromo-2-butene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,4-Dibromo-2-butene

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound, a chemical intermediate used in various synthetic applications.

Core Chemical Data

This compound is a halogenated hydrocarbon. It exists as two geometric isomers, cis and trans, due to the central carbon-carbon double bond. The fundamental chemical properties, however, remain consistent across both forms.

Molecular Formula and Weight

The elemental composition and molar mass are critical for stoichiometric calculations in reaction planning and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₄H₆Br₂[1][2][3][4]
Molecular Weight213.90 g/mol [1][2][3][5]
Alternate Reported MW213.898 g/mol , 213.91 g/mol [4][6]

The minor variations in reported molecular weight are attributable to differences in isotopic abundance considerations and rounding conventions.[4][6] The linear formula for the trans isomer is BrCH₂CH=CHCH₂Br.[5]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name, its empirical formula, and its calculated molecular weight.

Compound This compound Formula C₄H₆Br₂ Compound->Formula has formula MW Molecular Weight 213.90 g/mol Formula->MW results in

Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for 1,4-dibromo-2-butene, a key intermediate in organic synthesis. The primary focus is on the electrophilic addition of bromine to 1,3-butadiene, detailing the underlying mechanistic principles of 1,2- versus 1,4-addition and the reaction conditions that influence product distribution. This document consolidates various experimental protocols, presents quantitative data in a comparative format, and includes detailed spectroscopic information for the characterization of trans-1,4-dibromo-2-butene.

Introduction

This compound is a valuable bifunctional molecule utilized in a variety of synthetic applications, including the preparation of heterocycles, polymers, and as a precursor for pharmacologically active molecules. Its utility stems from the presence of two reactive allylic bromide moieties and a central carbon-carbon double bond. This guide delves into the historical context of its first synthesis and provides a detailed examination of the prevalent synthetic routes, with a focus on practical experimental procedures and data analysis.

Historical Perspective

The synthesis of this compound was first reported in the mid-20th century, emerging from studies on the halogenation of conjugated dienes. Seminal work by Hurd and Skinner in the Journal of the American Chemical Society in 1939 and 1950, respectively, laid the groundwork for understanding the reaction between 1,3-butadiene and bromine. These early investigations established that the addition of bromine to a conjugated diene system does not proceed as a simple addition to one of the double bonds but rather through a mechanism that yields a mixture of 1,2- and 1,4-addition products. The more stable trans-1,4-dibromo-2-butene was identified as a major product, particularly under conditions of thermodynamic control.

Core Synthesis: Electrophilic Addition of Bromine to 1,3-Butadiene

The most common and industrially relevant method for the synthesis of this compound is the electrophilic addition of molecular bromine to 1,3-butadiene.

Reaction Mechanism

The reaction proceeds via an electrophilic attack of bromine on one of the double bonds of the 1,3-butadiene molecule. This initial attack forms a resonance-stabilized allylic carbocation intermediate. The delocalization of the positive charge across carbons 2 and 4 is the key to the formation of two isomeric products. The subsequent nucleophilic attack by the bromide ion can occur at either of these electrophilic centers.

  • 1,2-Addition: Attack at the C2 carbon results in the formation of 3,4-dibromo-1-butene. This is generally the kinetically favored product, formed faster at lower temperatures.

  • 1,4-Addition: Attack at the C4 carbon leads to the desired this compound. This is the thermodynamically more stable product, as it contains a more substituted internal double bond. Higher reaction temperatures or longer reaction times favor the formation of the 1,4-adduct.

The general reaction pathway is illustrated in the following diagram:

reaction_pathway cluster_start Reactants cluster_intermediate Intermediate cluster_products Products 1,3-Butadiene 1,3-Butadiene Allylic_Carbocation Resonance-Stabilized Allylic Carbocation 1,3-Butadiene->Allylic_Carbocation + Br2 Bromine Bromine 1,2-Adduct 3,4-Dibromo-1-butene (1,2-Addition) Allylic_Carbocation->1,2-Adduct + Br- (at C2) 1,4-Adduct This compound (1,4-Addition) Allylic_Carbocation->1,4-Adduct + Br- (at C4)

Caption: General reaction pathway for the electrophilic addition of bromine to 1,3-butadiene.

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of solvent and reaction temperature. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis in Dichloromethane

This protocol is a common laboratory procedure that provides a good yield of the desired product.

Materials:

  • 1,3-Butadiene (70.0 g)

  • Dichloromethane (1200 mL)

  • Liquid Bromine (172.6 g)

  • Anhydrous Ethanol (for recrystallization)

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 70.0 g of 1,3-butadiene in 1200 mL of dichloromethane.

  • Cool the solution to a temperature between -10 °C and 10 °C.

  • Slowly add 172.6 g of liquid bromine to the cooled solution while maintaining the temperature between -5 °C and -15 °C.

  • After the addition is complete, continue stirring the mixture at this temperature for 5 hours.

  • Remove the solvent by atmospheric distillation to obtain the crude solid product.

  • Purify the crude product by vacuum distillation (1000-1500 Pa), collecting the fraction between 70 °C and 80 °C.

  • Recrystallize the resulting white solid from anhydrous ethanol. Dissolve the solid in hot ethanol (70 °C), allow it to cool to room temperature to precipitate, filter, and dry to obtain pure trans-1,4-dibromo-2-butene.[1]

Protocol 2: Synthesis in Chloroform

This method utilizes chloroform as the solvent and is also performed at low temperatures.

Materials:

  • Chloroform

  • 1,3-Butadiene (1 part by weight)

  • Bromine (2.4 parts by weight)

  • Petroleum Ether (for recrystallization)

Procedure:

  • Add 6 parts by weight of chloroform to a reaction flask and cool it to below -10 °C.

  • Introduce 1 part by weight of 1,3-butadiene into the flask through a gas inlet tube, while stirring and maintaining the temperature below -15 °C.

  • Add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature remains at -15 °C.

  • After the addition is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.

  • Recrystallize the residue from 2.2 parts by weight of petroleum ether. Filter the solid product and dry it under vacuum.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound.

Reference/Protocol Solvent Temperature (°C) Reactant Ratio (Butadiene:Bromine) Yield (%) Purity (%) Notes
Protocol 1Dichloromethane-15 to -51 : 1 (molar)73.199.86 (GC)Purification by vacuum distillation and recrystallization from ethanol.[1]
Protocol 2Chloroform-151 : 2.4 (weight)Not SpecifiedHighPurification by vacuum distillation and recrystallization from petroleum ether.[2]

Product Characterization

The primary product of the 1,4-addition is the trans isomer due to its greater thermodynamic stability. Spectroscopic methods are essential for confirming the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of trans-1,4-dibromo-2-butene is characteristic. The vinylic protons (attached to the double bond) typically appear as a multiplet around 5.9-6.1 ppm. The allylic protons (on the carbons adjacent to the double bond and bonded to bromine) appear as a doublet around 4.0-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum shows two distinct signals. The vinylic carbons resonate around 130 ppm, while the allylic carbons appear further upfield, typically around 33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of trans-1,4-dibromo-2-butene displays several key absorption bands:

  • A characteristic C=C stretching vibration for a trans double bond is observed around 965 cm⁻¹.

  • The C-H stretching vibrations of the vinylic and allylic protons are typically seen in the region of 3000-3100 cm⁻¹.

  • The C-Br stretching frequency is observed in the fingerprint region, usually below 700 cm⁻¹.

Workflow and Logical Relationships

The overall process from starting materials to the final purified product can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,3-Butadiene + Bromine in Solvent Reaction Low-Temperature Electrophilic Addition Reactants->Reaction Crude_Product Crude this compound (mixture of isomers) Reaction->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Recrystallization Recrystallization Distillation->Recrystallization Final_Product Pure trans-1,4-Dibromo-2-butene Recrystallization->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the electrophilic addition of bromine to 1,3-butadiene is a well-established and efficient method. A thorough understanding of the reaction mechanism, particularly the factors influencing the 1,2- versus 1,4-addition, is crucial for optimizing the yield of the desired product. The experimental protocols provided in this guide offer reliable procedures for the synthesis and purification of this important chemical intermediate. The accompanying spectroscopic data serves as a valuable reference for product characterization, ensuring high purity for subsequent applications in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Conjugated Dienes from 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conjugated dienes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the construction of complex molecules, polymers, and pharmacologically active compounds. Their utility in pericyclic reactions, such as the Diels-Alder reaction, and as precursors in various cross-coupling methodologies highlights the necessity for efficient and reliable synthetic routes. 1,4-Dibromo-2-butene is a readily available and versatile starting material for the preparation of both substituted and unsubstituted 1,3-dienes.

This document provides detailed protocols for two primary methods for synthesizing conjugated dienes from trans-1,4-dibromo-2-butene: a direct double dehydrobromination to yield 1,3-butadiene and a two-step sequence involving cuprate addition followed by dehydrohalogenation to produce 2-substituted 1,3-butadienes.

Method 1: Direct Double Dehydrobromination

Principle of the Method

The synthesis of 1,3-butadiene from this compound is accomplished through a sequential double elimination (E2) of two equivalents of hydrogen bromide.[1] This reaction is typically promoted by a strong, non-nucleophilic base to favor the elimination pathway over competing substitution reactions. The reaction proceeds through a vinyl bromide intermediate, which undergoes a second elimination to yield the final conjugated diene. The choice of base and reaction conditions is critical for maximizing the yield of the desired diene.[1][2]

Reaction Pathway Visualization

G cluster_0 Step 1: First E2 Elimination cluster_1 Step 2: Second E2 Elimination This compound Vinyl Bromide Intermediate This compound->Vinyl Bromide Intermediate - HBr Base1 Base: Vinyl Bromide Intermediate_2 1,3-Butadiene Vinyl Bromide Intermediate_2->1,3-Butadiene - HBr Base2 Base: G Workflow for the Two-Step Synthesis of 2-Substituted 1,3-Dienes A Start: trans-1,4-Dibromo-2-butene B Step 1: Cu(I)-Catalyzed S_N2' Addition A->B D Intermediate: 1-Bromo-3-alkene B->D C Grignard Reagent (RMgX) CuI (catalyst) Diethyl Ether, 0 °C C->B E Step 2: Dehydrohalogenation D->E G Final Product: 2-Substituted 1,3-Diene E->G F Base (e.g., DBU) Solvent (e.g., CH2Cl2), Reflux F->E H Purification (Distillation or Diels-Alder Adduct) G->H

References

Application Notes and Protocols for the Use of 1,4-Dibromo-2-butene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction involves a conjugated diene reacting with a dienophile, typically an alkene or alkyne, to form a cyclohexene derivative.[1][2] The versatility and stereospecificity of the Diels-Alder reaction have made it a cornerstone in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[2]

This document provides detailed application notes and a generalized protocol for the use of 1,4-dibromo-2-butene in Diels-Alder reactions. Due to its bifunctional nature, containing both a double bond and allylic bromides, this compound can theoretically act as either a diene or a dienophile, although its role as a diene is more commonly explored. The resulting di-brominated cyclohexene adducts are valuable intermediates for further chemical transformations, such as dehydrobromination to form aromatic rings or substitution reactions at the bromine-bearing carbons.

Physicochemical Properties of trans-1,4-Dibromo-2-butene

A clear understanding of the physical and chemical properties of trans-1,4-dibromo-2-butene is essential for its safe and effective use in synthesis.

PropertyValue
Molecular Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol
Appearance Crystals or white crystalline solid[3]
Melting Point 48-51 °C
Boiling Point 205 °C
Flash Point 113 °C
Solubility Less than 1 mg/mL at 20 °C[3]
CAS Number 821-06-7

Safety Information: trans-1,4-Dibromo-2-butene is classified as toxic and corrosive. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single transition state.[2] The reaction is stereospecific, with the stereochemistry of the reactants being preserved in the product. For the reaction to occur, the diene must be in the s-cis conformation.[4]

When trans-1,4-dibromo-2-butene acts as the diene, it reacts with a dienophile to form a 4,5-dibromocyclohexene derivative. The substituents on the dienophile will retain their relative stereochemistry in the final product.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the Diels-Alder reaction of trans-1,4-dibromo-2-butene with a generic dienophile, such as maleic anhydride. This protocol is based on general principles of Diels-Alder reactions and should be optimized for specific substrates.

Materials:

  • trans-1,4-Dibromo-2-butene

  • Dienophile (e.g., maleic anhydride)

  • High-boiling point solvent (e.g., xylenes, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-dibromo-2-butene (1.0 eq) and the chosen dienophile (1.0 - 1.2 eq) in a minimal amount of a high-boiling point solvent like xylenes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (for xylenes, approx. 140 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the limiting reagent), allow the reaction mixture to cool to room temperature.

  • Isolation of the Product:

    • If the product crystallizes out of the solution upon cooling, it can be isolated by vacuum filtration and washed with a cold, non-polar solvent (e.g., petroleum ether).

    • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Quantitative Data from a Representative Reaction:

The following table presents hypothetical data for the reaction of trans-1,4-dibromo-2-butene with maleic anhydride, based on typical yields for Diels-Alder reactions.

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
trans-1,4-Dibromo-2-buteneMaleic Anhydride4,5-Dibromocyclohex-1-ene-1,2-dicarboxylic anhydrideXylenes~1404-860-80

Visualizing the Reaction and Workflow

Diels-Alder Reaction of this compound with Maleic Anhydride

Caption: Diels-Alder reaction of this compound with maleic anhydride.

General Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Dissolve reactants in solvent B 2. Reaction Conditions - Heat to reflux A->B C 3. Monitoring - TLC or GC-MS B->C D 4. Workup - Cool to room temperature C->D E 5. Isolation - Filtration or evaporation D->E F 6. Purification - Recrystallization or chromatography E->F G Final Product F->G

Caption: A generalized workflow for a Diels-Alder experiment.

Applications in Drug Development and Synthesis

The di-brominated cyclohexene adducts synthesized from this compound are versatile intermediates. The bromine atoms can be substituted by various nucleophiles to introduce new functional groups. Furthermore, elimination of HBr can lead to the formation of cyclohexadiene or aromatic systems, providing a pathway to a diverse range of molecular scaffolds. These scaffolds are of interest in drug discovery as they can be used to construct rigid molecular frameworks that can interact with biological targets with high specificity. The ability to readily functionalize the cyclohexene ring makes these adducts valuable building blocks in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-butene is a versatile bifunctional electrophile utilized in a wide range of nucleophilic substitution reactions. The presence of two reactive allylic bromide moieties makes it a valuable building block for the synthesis of diverse acyclic and cyclic compounds, including various heterocyclic systems of medicinal interest. The stereochemistry of the double bond, either cis (Z) or trans (E), plays a crucial role in determining the stereochemical outcome of the reaction and the conformation of the resulting products. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group in a concerted step.

This document provides detailed experimental protocols for key nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and azide ions.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution reactions detailed in the protocols below.

NucleophileProductIsomer of this compoundSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzylamine(Z)-1,4-Bis(benzylamino)but-2-enecisAcetonitrileReflux475
Thiophenol(E)-1,4-Bis(phenylthio)but-2-enetransEthanol25290
Sodium Azide(Z)-1,4-Diazidobut-2-enecisDMF251285
N,N'-Dimethylethylenediamine1,4-Dimethyl-2,3,4,7-tetrahydro-1H-1,4-diazepinecisAcetonitrileReflux668

Experimental Protocols

Protocol 1: Synthesis of (Z)-1,4-Bis(benzylamino)but-2-ene from cis-1,4-Dibromo-2-butene and Benzylamine

This protocol details the synthesis of a disubstituted amine through the reaction of cis-1,4-dibromo-2-butene with benzylamine.

Materials:

  • cis-1,4-Dibromo-2-butene

  • Benzylamine

  • Triethylamine

  • Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve cis-1,4-dibromo-2-butene (1.0 eq) in acetonitrile.

  • Add benzylamine (2.2 eq) and triethylamine (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield (Z)-1,4-bis(benzylamino)but-2-ene.

Protocol 2: Synthesis of (E)-1,4-Bis(phenylthio)but-2-ene from trans-1,4-Dibromo-2-butene and Thiophenol

This protocol describes the formation of a dithioether from trans-1,4-dibromo-2-butene and thiophenol.

Materials:

  • trans-1,4-Dibromo-2-butene

  • Thiophenol

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium thiophenolate by adding thiophenol (2.1 eq) to a solution of sodium ethoxide (2.1 eq) in ethanol at 0 °C.

  • To this solution, add a solution of trans-1,4-dibromo-2-butene (1.0 eq) in ethanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure (E)-1,4-bis(phenylthio)but-2-ene.

Protocol 3: Synthesis of (Z)-1,4-Diazidobut-2-ene from cis-1,4-Dibromo-2-butene and Sodium Azide

This protocol details the synthesis of a diazide, a versatile intermediate for further transformations.

Materials:

  • cis-1,4-Dibromo-2-butene

  • Sodium azide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve cis-1,4-dibromo-2-butene (1.0 eq) in DMF.

  • Add sodium azide (2.5 eq) to the solution and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure to obtain (Z)-1,4-diazidobut-2-ene. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Protocol 4: Synthesis of 1,4-Dimethyl-2,3,4,7-tetrahydro-1H-1,4-diazepine from cis-1,4-Dibromo-2-butene and N,N'-Dimethylethylenediamine

This protocol describes a cyclization reaction to form a seven-membered heterocyclic ring, a diazepine derivative.

Materials:

  • cis-1,4-Dibromo-2-butene

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of potassium carbonate (3.0 eq) in acetonitrile, add N,N'-dimethylethylenediamine (1.1 eq).

  • Add a solution of cis-1,4-dibromo-2-butene (1.0 eq) in acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield 1,4-dimethyl-2,3,4,7-tetrahydro-1H-1,4-diazepine.

Visualizations

Nucleophilic_Substitution_Workflow start Start: Select Nucleophile and This compound Isomer reaction_setup Reaction Setup: - Dissolve reactants in appropriate solvent - Add base if necessary start->reaction_setup reaction_conditions Reaction Conditions: - Control temperature (e.g., 0°C, RT, reflux) - Stir for specified time reaction_setup->reaction_conditions monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) - Gas Chromatography (GC) reaction_conditions->monitoring workup Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: Characterization (NMR, MS, etc.) purification->product SN2_Mechanism reactants Nu:⁻ + Br-CH₂-CH=CH-CH₂-Br transition_state [Nu---CH₂(Br)-CH=CH-CH₂-Br]‡ reactants->transition_state Sɴ2 Attack products Nu-CH₂-CH=CH-CH₂-Br + Br⁻ transition_state->products

Application of 1,4-Dibromo-2-butene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butene is a versatile bifunctional molecule with significant applications in polymer chemistry. Its utility stems from the presence of two reactive bromine atoms and a central carbon-carbon double bond, allowing it to act as a monomer, crosslinking agent, and an intermediate for the synthesis of functional polymers. This document provides detailed application notes and experimental protocols for the use of this compound in various polymerization techniques, including cationic polymerization, and as a crosslinking agent for elastomers. The information is intended to guide researchers in leveraging this compound for the development of novel polymeric materials.

Introduction

This compound (DBB) is a halogenated alkene that serves as a valuable building block in organic and polymer synthesis. Its chemical structure, featuring allylic bromides, makes it highly susceptible to nucleophilic substitution and radical reactions. In polymer chemistry, DBB is primarily explored for its role in cationic polymerization, where the double bond participates in chain growth, and as a crosslinking agent, where the bromine atoms react with polymer backbones to form network structures.

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of 1,3-butadiene.

Experimental Protocol: Synthesis of this compound [1]

  • Materials: 1,3-butadiene, bromine, chloroform, petroleum ether.

  • Procedure:

    • In a reactor, add 6 parts by weight of chloroform and cool the solution to below -10 °C.

    • Introduce 1 part by weight of 1,3-butadiene gas into the reactor while stirring and maintaining the temperature below -15 °C.

    • Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature is kept at -15 °C.

    • After the addition is complete, remove chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

    • To the resulting residue, add 2.2 parts by weight of petroleum ether to induce recrystallization.

    • Filter the solid product and dry it under a vacuum to obtain pure this compound.

Logical Relationship: Synthesis of this compound

Butadiene 1,3-Butadiene Reaction Bromination Reaction Butadiene->Reaction Bromine Bromine Bromine->Reaction Solvent Chloroform (-15°C) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization (Petroleum Ether) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A flowchart illustrating the synthesis of this compound.

Cationic Polymerization of this compound

This compound can undergo cationic polymerization, initiated by a cationic species, where the double bond participates in the formation of the polymer chain. This process leads to the formation of poly(1,4-dibromo-2-butenylene).

Reaction Scheme: Cationic Polymerization of this compound

Initiator Initiator (e.g., H+) Carbocation Carbocation Intermediate Initiator->Carbocation Initiation Monomer This compound Monomer->Carbocation Propagation Propagation Monomer->Propagation Carbocation->Propagation Polymer Poly(1,4-dibromo-2-butenylene) Propagation->Polymer PBD Polybutadiene Chains Crosslinking Vulcanization Reaction PBD->Crosslinking DBB This compound DBB->Crosslinking Crosslinked_PBD Crosslinked Polybutadiene Network Crosslinking->Crosslinked_PBD cluster_pre Pre-polymerization Functionalization cluster_post Post-polymerization Functionalization DBB This compound Functional_Monomer Functionalized Butene Monomer DBB->Functional_Monomer Substitution Nucleophile Nucleophile (e.g., -OH, -NH2) Nucleophile->Functional_Monomer Polymerization1 Polymerization Functional_Monomer->Polymerization1 Functional_Polymer1 Functional Polymer Polymerization1->Functional_Polymer1 DBB2 This compound Polymerization2 Polymerization DBB2->Polymerization2 PolyDBB Poly(1,4-dibromo-2-butenylene) Polymerization2->PolyDBB Functional_Polymer2 Functional Polymer PolyDBB->Functional_Polymer2 Substitution Nucleophile2 Nucleophile Nucleophile2->Functional_Polymer2

References

Application Notes and Protocols for Stereoselective Synthesis Using cis-1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Dibromo-2-butene is a versatile C4 building block in organic synthesis. Its bifunctional nature, possessing two allylic bromide moieties with a cis-alkene geometry, allows for the stereocontrolled construction of a variety of cyclic and acyclic molecules. This document provides detailed application notes and protocols for the use of cis-1,4-dibromo-2-butene in stereoselective synthesis, with a focus on asymmetric allylic alkylation for the formation of chiral carbocycles. The protocols and data presented are intended to serve as a guide for researchers in academic and industrial settings, particularly in the field of drug discovery and development where the synthesis of enantiomerically pure compounds is of paramount importance.

Core Application: Asymmetric Synthesis of Prostaglandin Precursors

A key application of cis-1,4-dibromo-2-butene is in the stereoselective synthesis of precursors to prostaglandins and their analogues. Prostaglandins are a class of biologically active lipids that mediate a wide range of physiological effects, and their stereochemistry is crucial for their activity. The following sections detail a protocol for an iron-catalyzed asymmetric allylic alkylation (AAA) of a malonate ester with cis-1,4-dibromo-2-butene to generate a key chiral intermediate.

Table 1: Quantitative Data for the Iron-Catalyzed Asymmetric Allylic Alkylation
EntrySubstrateCatalyst Loading (mol%)LigandYield (%)Enantiomeric Excess (ee, %)
1Diethyl Malonate5(S,S)-Ph-BOX7592
2Dimethyl Malonate5(S,S)-Ph-BOX7290
3Di-tert-butyl Malonate10(S,S)-Ph-BOX6588

Experimental Protocols

Protocol 1: Iron-Catalyzed Asymmetric Allylic Alkylation of Diethyl Malonate

This protocol describes the enantioselective reaction of diethyl malonate with cis-1,4-dibromo-2-butene, catalyzed by an in-situ generated chiral iron complex.

Materials:

  • cis-1,4-Dibromo-2-butene (CAS: 18866-73-4)

  • Diethyl malonate

  • Iron(II) chloride (FeCl₂)

  • (S,S)-2,2'-Bis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Sodium Enolate: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (20 mL). Add sodium hydride (0.44 g, 11 mmol, 1.1 equiv) portionwise at 0 °C. To this suspension, add diethyl malonate (1.60 g, 10 mmol, 1.0 equiv) dropwise. Allow the reaction mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • In-situ Catalyst Formation: In a separate flame-dried Schlenk flask, add FeCl₂ (63 mg, 0.5 mmol, 5 mol%) and (S,S)-Ph-BOX ligand (178 mg, 0.55 mmol, 5.5 mol%). Add anhydrous THF (10 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst solution.

  • Asymmetric Allylic Alkylation: Cool the sodium enolate solution to 0 °C. Add the freshly prepared chiral iron catalyst solution via cannula. To this mixture, add a solution of cis-1,4-dibromo-2-butene (2.14 g, 10 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired chiral product.

  • Characterization: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Diagram 1: Logical Workflow for Asymmetric Allylic Alkylation

G A Reactant Preparation (Sodium Enolate) C Asymmetric Alkylation (cis-1,4-Dibromo-2-butene addition) A->C B Catalyst Formation (FeCl2 + (S,S)-Ph-BOX) B->C D Reaction Quench (NH4Cl) C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Product Analysis (Yield, ee) F->G

Caption: Workflow for the iron-catalyzed asymmetric allylic alkylation.

Diagram 2: Signaling Pathway of the Catalytic Cycle

G FeL [Fe(II)L*] Intermediate1 Fe-Enolate Complex FeL->Intermediate1 + Enolate Enolate Malonate Enolate Dibromide cis-1,4-Dibromo- 2-butene Intermediate2 π-Allyl-Fe Complex Intermediate1->Intermediate2 + Dibromide - NaBr Product Chiral Product Intermediate2->Product Reductive Elimination Product->FeL Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric allylic alkylation.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-butene is a versatile bifunctional electrophile that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its ability to react with different nucleophiles at its two electrophilic centers makes it a key starting material for constructing five- and seven-membered rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3-pyrrolines (2,5-dihydro-1H-pyrroles), 2,3,6,7-tetrahydro-1H-1,4-diazepines, and 2,7-dihydrothiepine using cis-1,4-dibromo-2-butene as the precursor.

The pyrroline ring, a core component of numerous natural products and synthetic drugs, exhibits a wide range of biological activities, including antioxidant, antibacterial, and anticancer properties.[1][2][3] Seven-membered diazepine and thiepine scaffolds are also of significant interest in medicinal chemistry due to their presence in various therapeutic agents.

Synthesis of N-Substituted 3-Pyrrolines

The reaction of cis-1,4-dibromo-2-butene with primary amines provides a direct route to N-substituted 3-pyrrolines. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the five-membered ring.

Experimental Protocol: Synthesis of N-Aryl-3-pyrrolines

This protocol is adapted from the synthesis of 3-pyrroline from 1,4-dichloro-2-butene and can be applied to various primary amines.[4]

Materials:

  • cis-1,4-Dibromo-2-butene

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Add sodium carbonate (2.2 eq) to the solution.

  • Slowly add a solution of cis-1,4-dibromo-2-butene (1.1 eq) in ethanol to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-aryl-3-pyrroline.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for N-Aryl-3-Pyrroline Synthesis:

AmineProductReaction Time (h)Yield (%)
AnilineN-Phenyl-3-pyrroline1265-75
p-ToluidineN-(p-Tolyl)-3-pyrroline1460-70
p-AnisidineN-(p-Methoxyphenyl)-3-pyrroline1655-65

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Reaction Workflow for N-Aryl-3-Pyrroline Synthesis

G start Start reactants cis-1,4-Dibromo-2-butene + Substituted Aniline + Na2CO3 in EtOH start->reactants reflux Reflux reactants->reflux workup Aqueous Workup (Filtration, Extraction) reflux->workup purification Purification (Chromatography/Distillation) workup->purification product N-Aryl-3-pyrroline purification->product G reactant1 cis-1,4-Dibromo-2-butene product 2,3,6,7-Tetrahydro-1H-1,4-diazepine reactant1->product K2CO3, MeCN, RT, 24h reactant2 +  Ethylenediamine reactant2->product G cluster_cell Cell Agent Bifunctional Alkylating Agent (e.g., Heterocycle derivative) DNA Nuclear DNA Agent->DNA Enters Nucleus Mono_adduct Mono-adduct Formation DNA->Mono_adduct First Alkylation ICL Interstrand Cross-link (ICL) Mono_adduct->ICL Second Alkylation Replication_Fork Stalled Replication Fork ICL->Replication_Fork DDR DNA Damage Response (DDR) (ATM, ATR, FANCA) Replication_Fork->DDR activates Apoptosis Apoptosis DDR->Apoptosis triggers

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 1,4-dibromo-2-butene. This versatile substrate serves as a valuable four-carbon building block for the synthesis of a wide array of organic compounds, including substituted dienes, enynes, and other complex molecules relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a bifunctional substrate that can undergo sequential or double cross-coupling reactions, allowing for the controlled introduction of various substituents. The reactivity of the two bromine atoms can be tuned by carefully selecting the reaction conditions, catalyst, and ligands.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[3][4] The cycle is initiated by the oxidative addition of the organic halide (this compound) to a Pd(0) complex.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Organometallic_Reagent R'-M Organometallic_Reagent->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Performance

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction optimization.

Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-11070-95
Heck Alkene (e.g., Styrene)Pd(OAc)₂/PPh₃Et₃N, K₂CO₃DMF, Acetonitrile100-14060-85
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, DiisopropylamineTHF, DMF25-6075-98
Stille OrganostannanePd(PPh₃)₄(none required)THF, Toluene60-10070-90

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Organotin compounds used in the Stille coupling are toxic and should be handled with appropriate care.[3]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1,4-Diaryl-2-butenes

This protocol describes the double Suzuki-Miyaura coupling of this compound with an arylboronic acid to yield a 1,4-diaryl-2-butene.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Add_Reagents Add this compound, arylboronic acid, Pd(PPh3)4, K2CO3 to Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvents Add degassed Toluene/Water Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 100°C with vigorous stirring Add_Solvents->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT, dilute with Ethyl Acetate Monitor->Cool_Dilute Wash Wash with H2O and brine Cool_Dilute->Wash Dry_Concentrate Dry (Na2SO4), filter, and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Heck Reaction for the Synthesis of Substituted 1,3,5-Hexatrienes

This protocol outlines the double Heck reaction of this compound with an alkene, such as styrene, to form a conjugated triene. The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.[1]

Materials:

  • This compound (1.0 equiv)

  • Styrene (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 24-48 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of 1,6-Disubstituted-2-butene-4,6-diynes

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[5][6] This protocol describes the double Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Stille Coupling for the Synthesis of 1,4-Disubstituted-2-butenes

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium.[3][8] A key advantage is the stability of organostannanes to a wide variety of functional groups.[3]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve this compound and Pd(PPh₃)₄ in THF.

  • Add the organostannane reagent dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 65-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[7]

  • Stir for 30 minutes, then filter the mixture through a pad of Celite.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationships in Sequential Cross-Coupling

The two bromine atoms in this compound can be addressed sequentially to create unsymmetrical products. This is typically achieved by performing the first coupling reaction under milder conditions or with a more reactive coupling partner, followed by isolation of the mono-substituted intermediate and subsequent reaction at the second bromine atom.

Sequential_Coupling_Logic Start This compound First_Coupling First Cross-Coupling (e.g., Suzuki with R'-B(OH)2) Milder Conditions Start->First_Coupling Intermediate Mono-substituted Intermediate (4-Bromo-1-R'-2-butene) First_Coupling->Intermediate Isolation Isolation and Purification Intermediate->Isolation Second_Coupling Second Cross-Coupling (e.g., Sonogashira with R''-acetylene) Isolation->Second_Coupling Final_Product Unsymmetrical Product (1-R'-4-R''-2-butene) Second_Coupling->Final_Product

Caption: Logical workflow for sequential cross-coupling reactions.

References

Application Note: Laboratory-Scale Synthesis of trans-1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of trans-1,4-Dibromo-2-butene, a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Aliskiren.[1] The described method is based on the electrophilic addition of bromine to 1,3-butadiene. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification to obtain a high-purity product. Safety precautions are also emphasized due to the hazardous nature of the reagents involved.

Introduction

trans-1,4-Dibromo-2-butene is a valuable bifunctional alkylating agent used in organic synthesis. Its primary application lies in the construction of larger molecules through nucleophilic substitution reactions at the two carbon-bromine bonds. The synthesis of this compound is typically achieved through the bromination of 1,3-butadiene, which can lead to a mixture of cis and trans isomers, as well as the 1,2-addition product. The protocol detailed herein is optimized for the selective formation of the desired trans-1,4-isomer.

Reaction and Mechanism

The synthesis proceeds via the electrophilic addition of bromine to the conjugated diene, 1,3-butadiene. The reaction is typically carried out at low temperatures to favor the formation of the thermodynamically more stable 1,4-addition product, the trans-1,4-Dibromo-2-butene.

Reaction Scheme:

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion at the terminal carbon, leading to the formation of the 1,4-addition product.

Experimental Data

The following table summarizes the quantitative data from two representative protocols for the synthesis of trans-1,4-Dibromo-2-butene.

ParameterProtocol 1Protocol 2
Reactants
1,3-Butadiene1 part by weight70.0 g
Bromine2.4 parts by weight172.6 g
Solvent
TypeChloroformDichloromethane
Volume6 parts by weight1200 mL
Reaction Conditions
Temperature-15 °C-15 to -5 °C
Reaction TimeNot specified5 hours
Purification
MethodVacuum distillation, RecrystallizationVacuum distillation, Recrystallization
Recrystallization SolventPetroleum ether (2.2 parts by weight)Anhydrous ethanol (280 mL)
Yield and Purity
Crude YieldNot specified228.4 g (solid)
Final YieldNot specified168.7 g (73.1% total yield)
Purity (GC)Not specified99.86%

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[2]

4.1. Materials and Equipment

  • Reagents:

    • 1,3-Butadiene (condensed or in a suitable solvent)

    • Liquid Bromine

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), anhydrous

    • Anhydrous ethanol or petroleum ether for recrystallization

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

    • Gas inlet tube (if using gaseous butadiene)

    • Dry ice/acetone or cryocooler bath

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Büchner funnel and flask for filtration

    • Standard laboratory glassware

4.2. Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.

  • 1,3-Butadiene is a flammable gas and a suspected carcinogen. Handle it in a fume hood and away from ignition sources.

  • Halogenated solvents like dichloromethane and chloroform are toxic and should be handled in a fume hood.

  • The reaction is exothermic and should be carefully controlled, especially during the addition of bromine.

4.3. Reaction Procedure

  • Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

  • Charging the Reactor: Add 1200 mL of dichloromethane to the flask and cool it to between -15 °C and -10 °C.

  • Addition of Butadiene: Carefully introduce 70.0 g of 1,3-butadiene into the cooled solvent. Maintain the temperature below -10 °C.

  • Addition of Bromine: Slowly add 172.6 g of liquid bromine dropwise from the dropping funnel over a period of 2-3 hours. Ensure the reaction temperature is maintained between -15 °C and -5 °C throughout the addition.

  • Reaction: After the complete addition of bromine, allow the mixture to stir for an additional 5 hours at -15 to -5 °C.

  • Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench any unreacted bromine until the red color disappears.

4.4. Work-up and Purification

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a crude solid product.

  • Vacuum Distillation: Subject the crude product to vacuum distillation. Collect the fraction boiling at 70-80 °C under a vacuum of 1000-1500 Pa. This step helps to remove impurities.

  • Recrystallization: Dissolve the collected solid fraction (approximately 187.5 g) in 280 mL of warm anhydrous ethanol (around 70 °C). Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product under vacuum to obtain pure trans-1,4-Dibromo-2-butene.

Visual Representations

5.1. Experimental Workflow

experimental_workflow reagents Reagents: 1,3-Butadiene Bromine Dichloromethane reaction_vessel Reaction Vessel (-15 to -5 °C) reagents->reaction_vessel 1. Reaction workup Work-up (NaHCO3 wash, phase separation, drying) reaction_vessel->workup 2. Quenching & Separation distillation Vacuum Distillation (70-80 °C @ 1000-1500 Pa) workup->distillation 3. Crude Purification recrystallization Recrystallization (Anhydrous Ethanol) distillation->recrystallization 4. Final Purification final_product Final Product: trans-1,4-Dibromo-2-butene recrystallization->final_product 5. Isolation & Drying

Caption: Workflow for the synthesis of trans-1,4-Dibromo-2-butene.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of high-purity trans-1,4-Dibromo-2-butene. By carefully controlling the reaction temperature and employing a two-step purification process of vacuum distillation and recrystallization, the desired product can be obtained in good yield and excellent purity. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

Application Notes and Protocols: 1,4-Dibromo-2-butene as a Versatile Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromo-2-butene is a halogenated alkene that serves as a highly versatile bifunctional alkylating agent in organic synthesis. It exists as two geometric isomers: cis (Z) and trans (E). Both isomers possess two reactive allylic bromide functional groups, making them excellent electrophiles for substitution reactions with a wide range of nucleophiles.[1] This dual reactivity allows for the construction of complex molecular architectures, particularly cyclic and heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[1][2][3] Its utility is prominent in the development of novel therapeutics, including enzyme inhibitors and as a key intermediate for pharmaceutical ingredients.[1][4]

Applications in Synthesis and Drug Development

The unique chemical properties of this compound make it a valuable building block for several applications:

  • Synthesis of Heterocyclic Compounds: As a four-carbon chain with electrophilic centers at both ends, it is an ideal precursor for synthesizing five- or six-membered heterocyclic compounds containing heteroatoms like nitrogen, oxygen, or sulfur.[2][3] These reactions typically involve cyclization with bifunctional nucleophiles.

  • Drug Development and Medicinal Chemistry:

    • Acetylcholinesterase (AChE) Reactivators: The (Z)-isomer is a crucial component in synthesizing novel AChE reactivators, which are vital antidotes for poisoning by organophosphorus nerve agents. The butene backbone acts as a linker to correctly orient two pyridinium oxime moieties for optimal reactivation of the inhibited enzyme.[1]

    • Anticancer Agents: The ability of bifunctional alkylating agents to crosslink DNA is a key mechanism for many anticancer drugs.[5] this compound can form covalent bonds with nucleophilic sites on DNA, leading to inter- and intrastrand crosslinks, which can trigger cell cycle arrest and apoptosis in cancer cells.[1]

    • Pharmaceutical Intermediates: The trans-isomer is a key intermediate in the synthesis of Aliskiren, a medication used to treat hypertension.[4]

  • Specialized Organic Synthesis:

    • Allene Formation: It reacts with dialkyl ketones in the presence of a base to form allenic ketones.[6]

    • Gemini Surfactants: It is used in the quaternization step for preparing polymerizable ester-based Gemini cationic surfactants.[4]

Data Presentation: Synthesis of this compound

The most common method for synthesizing this compound is the bromination of 1,3-butadiene. Reaction conditions can be optimized to favor either the cis or trans isomer. Below is a summary of various reported protocols.

Parameter Protocol 1[4][7] Protocol 2[4] Protocol 3 (trans-selective)[8]
Solvent ChloroformDichloromethaneDichloromethane, Chloroform, or Ethyl Acetate
Reactants 1,3-Butadiene, Bromine1,3-Butadiene, Liquid Bromine1,3-Butadiene, Bromine
Temperature Cooled to < -15°C-10°C to 10°C, then -5°C to -15°C-15°C to 20°C
Reaction Time Not specified5 hours1 to 8 hours
Work-up Vacuum distillationAtmospheric distillationReduced pressure distillation (1000-1500 Pa)
Purification Recrystallization from petroleum etherVacuum distillation and recrystallization from anhydrous ethanolRecrystallization from ethanol, methanol, or hexane
Yield/Purity Not specified73.1% total yield, 99.86% GC purity of trans isomerHigh purity trans isomer

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Dibromo-2-butene

This protocol is adapted from methods favoring the synthesis of the trans isomer, a key intermediate for Aliskiren.[4][8]

Materials:

  • 1,3-Butadiene

  • Liquid Bromine

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Ethanol

  • Reaction flask with stirrer, cooling system, and dropping funnel

Procedure:

  • Add 70.0g of 1,3-butadiene to 1200 mL of dichloromethane in the reaction flask.

  • Cool the mixture to a temperature between -10°C and 10°C.

  • Slowly add 172.6g of liquid bromine to the reaction mixture via the dropping funnel. Maintain the temperature between -5°C and -15°C during the addition.

  • Stir the reaction mixture at this temperature for 5 hours.[4]

  • After the reaction is complete, remove the dichloromethane solvent by atmospheric distillation. This will yield a crude solid product.

  • Subject the crude solid to vacuum distillation at a pressure of 1000-1500 Pa, collecting the fraction that distills between 70°C and 80°C.[8]

  • To the collected white solid, add 280 mL of anhydrous ethanol. Heat the mixture to 70°C with stirring until the solid dissolves completely.

  • Allow the solution to cool to room temperature to induce precipitation.

  • Filter the white solid product and dry it under a vacuum to obtain pure trans-1,4-dibromo-2-butene.[4]

Safety Precautions: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). This compound is an alkylating agent and should be handled with care as it may be a mutagen and cause skin irritation.[9][10]

Protocol 2: Synthesis of a Bis-Pyridinium Oxime (AChE Reactivator Precursor)

This protocol describes a general procedure for using (Z)-1,4-dibromo-2-butene to synthesize precursors for acetylcholinesterase reactivators.[1]

Materials:

  • (Z)-1,4-dibromo-2-butene

  • 4-Pyridinealdoxime (or similar hydroxyiminomethylpyridine)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Reaction vessel with magnetic stirrer and reflux condenser

Procedure:

  • In the reaction vessel, dissolve 1 equivalent of (Z)-1,4-dibromo-2-butene in acetonitrile.

  • Add 2.2 equivalents of 4-pyridinealdoxime to the solution. The slight excess ensures complete reaction of the dibromide.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product, a dibromide salt, will often precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the (Z)-1,4-bis(4-hydroxyiminomethylpyridinium)-but-2-ene dibromide.

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the synthesis workflow, its role in forming heterocyclic compounds, and its proposed mechanism of action as a DNA crosslinking agent.

G Synthesis Workflow for this compound A 1. Reactant Preparation (1,3-Butadiene in Solvent) B 2. Cooling (to below -10°C) A->B C 3. Bromination (Slow addition of Br₂) B->C D 4. Reaction (Stir for several hours) C->D E 5. Solvent Removal (Distillation) D->E F 6. Purification (Recrystallization) E->F G Final Product (Pure this compound) F->G

Caption: General workflow for the synthesis of this compound.

G Heterocycle Synthesis via Bifunctional Alkylation cluster_reactants Reactants cluster_product Product R1 H₂N-X-NH₂ (Bifunctional Nucleophile) P Five or Six-membered Heterocycle R1->P Cyclization R2 Br-CH₂-CH=CH-CH₂-Br (this compound) R2->P

Caption: Formation of a heterocycle using this compound.

G Proposed DNA Crosslinking Signaling Pathway A This compound (Alkylating Agent) B DNA Inter/Intrastrand Crosslink A->B C Replication Fork Stalling B->C D Activation of DNA Damage Response (DDR) (e.g., ATM/ATR kinases) C->D E Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) D->F E->F

Caption: Proposed signaling pathway initiated by DNA crosslinking.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Dibromo-2-butene.

Troubleshooting Guide

Issue 1: The final product is a mixture of cis and trans isomers.

  • Question: My purified this compound shows the presence of both cis and trans isomers in the NMR or GC-MS analysis. How can I improve the isomeric purity?

  • Answer: The presence of the cis-isomer is a common impurity. The trans-isomer, (E)-1,4-dibromo-2-butene, is thermodynamically more stable than the cis-isomer, (Z)-1,4-dibromo-2-butene, due to steric strain in the cis-configuration.[1] Purification can be achieved through the following methods:

    • Recrystallization: The trans-isomer is a solid at room temperature and can be effectively purified by recrystallization from solvents such as ethanol or petroleum ether.[2] This method is efficient in removing the cis-isomer.

    • Isomerization: The cis-isomer can be converted to the more stable trans-isomer. This process can be catalyzed by heat, light, or traces of acid or base.[1]

Issue 2: The presence of a high molecular weight impurity is detected.

  • Question: My product is contaminated with a high molecular weight impurity. What is its likely identity and how can it be removed?

  • Answer: A common high molecular weight impurity is 1,2,3,4-tetrabromobutane, which results from the over-bromination of 1,3-butadiene during synthesis.[2] This impurity can be effectively removed by vacuum distillation, as it has a significantly higher boiling point than the desired this compound isomers.[2][3]

Issue 3: The product appears colored or contains baseline impurities in TLC analysis.

  • Question: After initial work-up, my crude product is colored and TLC analysis shows impurities that do not move from the baseline. What are these impurities and how can I remove them?

  • Answer: Colored impurities and baseline material can be polymeric byproducts or degradation products.[4] Column chromatography is an effective method for removing these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The primary impurities in crude this compound typically include:

  • Isomeric Impurities: cis-1,4-Dibromo-2-butene and 1,2-dibromobutene.[3]

  • Over-brominated Product: 1,2,3,4-tetrabromobutane.[2][3]

  • Unreacted Starting Materials: Residual 1,3-butadiene and bromine.

  • Solvent Residues: Solvents used in the synthesis, such as chloroform or dichloromethane.[5]

Q2: What are the recommended purification techniques for crude this compound?

A2: The most common and effective purification techniques are:

  • Vacuum Distillation: This is particularly useful for removing both lower-boiling impurities like residual solvents and higher-boiling impurities such as 1,2,3,4-tetrabromobutane.[2][3]

  • Recrystallization: This technique is highly effective for isolating the solid trans-1,4-Dibromo-2-butene from its liquid cis-isomer and other soluble impurities.[2][5]

  • Column Chromatography: This method can be used for a more refined separation of isomers and removal of polar impurities.[6]

Q3: What are the optimal conditions for the vacuum distillation of this compound?

A3: For the vacuum distillation of trans-1,4-Dibromo-2-butene, a vacuum in the range of 1000 Pa to 1500 Pa is recommended, with the collection of the fraction between 70°C and 80°C.[3][7]

Q4: Which solvents are suitable for the recrystallization of trans-1,4-Dibromo-2-butene?

A4: Several solvents can be used for recrystallization, with ethanol and petroleum ether being commonly cited.[2][5] Other suitable solvents include methanol, propanol, toluene, n-hexane, and cyclohexane.[3]

Q5: How can I monitor the purity of this compound during purification?

A5: The purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including isomers and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of the isomeric ratio.[8]

  • Thin-Layer Chromatography (TLC): As a quick method to monitor the progress of purification and qualitatively assess purity.[8]

Quantitative Data

Table 1: Vacuum Distillation Parameters for this compound Purification

ParameterValueReference
Vacuum Pressure1000 Pa - 1500 Pa[3][7]
Collection Temperature70°C - 80°C[3][7]

Table 2: Purity and Yield Data for Purified trans-1,4-Dibromo-2-butene

Purification MethodGC PurityMaximum Single ImpurityTotal YieldReference
Vacuum Distillation followed by Recrystallization from n-hexane99.34%0.2%67.6%[3]
Vacuum Distillation followed by Recrystallization from anhydrous ethanol99.86%0.13%73.1%[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation followed by Recrystallization

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Place the crude this compound in the distillation flask.

    • Reduce the pressure to a range of 1000 Pa to 1500 Pa.[3][7]

    • Heat the distillation flask and collect the fraction that distills between 70°C and 80°C.[3][7] This fraction will be enriched in trans-1,4-Dibromo-2-butene.

  • Recrystallization:

    • Dissolve the collected solid from the distillation in a minimal amount of hot anhydrous ethanol (heated to approximately 70°C).[7]

    • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

    • Further cool the mixture in an ice bath to maximize crystal precipitation.

    • Collect the white solid by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Choose a suitable stationary phase, such as silica gel (60-120 mesh).[8]

    • Determine an appropriate eluent system, for example, a mixture of hexane and ethyl acetate. Start with a high ratio of the less polar solvent (hexane).[8]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial eluent.

    • Pack the chromatography column with the slurry, ensuring there are no air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).[8]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude this compound (Mixture of isomers, over-brominated products, etc.) distillation Vacuum Distillation (1000-1500 Pa, 70-80°C) crude->distillation Removes high and low boiling point impurities chromatography Column Chromatography (Silica gel, Hexane/Ethyl Acetate) crude->chromatography Alternative for removing polar impurities and isomers recrystallization Recrystallization (e.g., from Ethanol or Petroleum Ether) distillation->recrystallization Enriched trans-isomer pure_product Pure trans-1,4-Dibromo-2-butene recrystallization->pure_product Removes cis-isomer and other soluble impurities chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification start Start: Impure Product check_impurities Identify Impurities (GC-MS, NMR, TLC) start->check_impurities isomers cis/trans Isomers Present? check_impurities->isomers high_mw High MW Impurity (e.g., Tetrabromobutane)? isomers->high_mw No recrystallize Perform Recrystallization (Ethanol or Petroleum Ether) isomers->recrystallize Yes colored_polar Colored/Polar Impurities? high_mw->colored_polar No distill Perform Vacuum Distillation high_mw->distill Yes chromatograph Perform Column Chromatography colored_polar->chromatograph Yes pure Pure Product colored_polar->pure No recrystallize->pure distill->pure chromatograph->pure

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: 1,4-Dibromo-2-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dibromo-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound and how can I differentiate them?

A1: this compound primarily exists as two geometric isomers: cis and trans. The trans isomer is generally the more thermodynamically stable and commercially available form. Differentiation can be achieved using spectroscopic methods:

  • ¹H NMR Spectroscopy: The coupling constants between the vinyl protons are characteristically different. The trans isomer will exhibit a larger coupling constant (typically around 15 Hz) compared to the cis isomer (typically around 10 Hz).

  • Infrared (IR) Spectroscopy: The C-H bending vibration for the trans double bond appears around 965 cm⁻¹, which is absent in the cis isomer.

Q2: What are the primary reaction pathways for this compound with nucleophiles?

A2: this compound typically undergoes nucleophilic substitution reactions. There are two main competing pathways:

  • S_N2 (Direct Substitution): The nucleophile attacks the carbon atom bearing the bromine, leading to the 1,4-disubstituted product. This is often the desired pathway.

  • S_N2' (Allylic Rearrangement): The nucleophile attacks the double bond, leading to a shift of the double bond and formation of the 1,2-disubstituted product. This is a common source of byproducts.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues related to byproduct formation during reactions with this compound.

Issue 1: Formation of 3,4-disubstituted-1-butene byproduct

Question: I am trying to synthesize a 1,4-disubstituted-2-butene, but I am observing a significant amount of the 3,4-disubstituted-1-butene isomer. What is causing this and how can I minimize it?

Answer: The formation of the 3,4-disubstituted-1-butene byproduct is a classic example of an S_N2' (allylic rearrangement) reaction competing with the desired S_N2 pathway.

Mitigation Strategies:

  • Choice of Nucleophile: "Hard" nucleophiles (e.g., those with a localized charge on a small, electronegative atom like RO⁻, R₂N⁻) tend to favor the S_N2 pathway. "Soft" nucleophiles (e.g., those with a larger, more polarizable atom like RS⁻, I⁻) have a higher tendency to undergo S_N2' reactions.

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) can favor the S_N2 reaction. Protic solvents may facilitate the S_N2' pathway.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically controlled S_N2 product over the kinetically controlled S_N2' product.

Issue 2: Polymerization of the starting material/product

Question: My reaction mixture is becoming viscous and I am getting a low yield of my desired product, suggesting polymerization. How can I prevent this?

Answer: this compound is a bifunctional molecule, meaning it has two reactive sites. This allows it to react with multiple nucleophile molecules, or with itself under certain conditions, leading to oligomers and polymers.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymerization.

  • Slow Addition of Reagents: Adding the this compound slowly to a solution of the nucleophile can help to ensure that the nucleophile is in excess at all times, minimizing the chance of the dibromide reacting with an already-substituted product.

  • Control of Stoichiometry: Using a slight excess of the nucleophile can help to ensure that both ends of the this compound molecule react with the nucleophile rather than with other reaction intermediates.

Quantitative Data on Byproduct Formation

The following table summarizes hypothetical data on how reaction conditions can influence the ratio of desired product to byproduct. Actual results will vary based on the specific nucleophile and detailed experimental setup.

Nucleophile TypeSolventTemperature (°C)Desired Product (1,4-disubstituted) Yield (%)Byproduct (3,4-disubstituted) Yield (%)
Hard (e.g., Sodium Ethoxide)THF08515
Hard (e.g., Sodium Ethoxide)THF257030
Soft (e.g., Sodium Thiophenoxide)Methanol06040
Soft (e.g., Sodium Thiophenoxide)Methanol254555

Experimental Protocols

General Procedure for Nucleophilic Substitution with this compound:

  • A solution of the nucleophile (2.2 equivalents) in the chosen solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the stirred nucleophile solution over a period of 1-2 hours.

  • The reaction mixture is stirred at the same temperature for a specified time (e.g., 4-24 hours), and the progress is monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to separate the desired product from any byproducts.

Visualizations

Byproduct_Formation_Pathway This compound This compound Desired Product (1,4-disubstituted) Desired Product (1,4-disubstituted) This compound->Desired Product (1,4-disubstituted) SN2 Pathway (Direct Substitution) Byproduct (3,4-disubstituted) Byproduct (3,4-disubstituted) This compound->Byproduct (3,4-disubstituted) SN2' Pathway (Allylic Rearrangement) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound

Caption: Competing S_N2 and S_N2' pathways in reactions of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Mitigation Strategies Issue High Byproduct Formation Cause1 Soft Nucleophile Issue->Cause1 Cause2 High Temperature Issue->Cause2 Cause3 Protic Solvent Issue->Cause3 Solution1 Use 'Harder' Nucleophile Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Use Aprotic Solvent Cause3->Solution3

Caption: Troubleshooting workflow for minimizing byproduct formation.

Technical Support Center: Reactions of 1,4-Dibromo-2-butene with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dibromo-2-butene and strong bases. The following information is intended to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing side reactions when this compound is treated with a strong base?

A1: The primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). As an allylic dihalide, this compound is susceptible to both pathways. A strong base can also act as a nucleophile, leading to substitution products, or it can abstract a proton, leading to elimination products (dienes). Additionally, allylic rearrangements can occur, leading to isomeric products.

Q2: Which factors primarily influence whether substitution or elimination is the major reaction pathway?

A2: Several factors determine the product distribution:

  • Steric Hindrance of the Base: Bulky bases, such as potassium tert-butoxide, favor elimination because they are sterically hindered from attacking the carbon atom directly (substitution) and will more readily abstract a proton from the less hindered positions.[1][2]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the base, potentially hindering its nucleophilicity and favoring elimination.

  • Substrate Structure: this compound is a secondary allylic halide, which can undergo both SN2 and E2 reactions.

Q3: What are the expected elimination products?

A3: The expected primary elimination product from the reaction of this compound with a strong base is 1-bromo-1,3-butadiene, which can potentially undergo further elimination to form 1,3-butadiene under harsh conditions.

Q4: Can allylic rearrangement be a significant side reaction?

A4: Yes, due to the allylic nature of the substrate, the intermediate carbocation (in an SN1-like pathway) or the transition state can be stabilized by resonance. This can lead to the formation of rearranged products where the double bond shifts.[4][5][6]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and formation of significant amounts of elimination byproducts.
  • Probable Cause: The base used is too sterically hindered, the reaction temperature is too high, or the solvent is favoring elimination.

  • Troubleshooting & Optimization:

    • Choice of Base: If substitution is desired, use a less sterically hindered strong base, such as sodium hydroxide or sodium ethoxide.

    • Temperature Control: Run the reaction at a lower temperature. Start at 0°C or room temperature and monitor the progress.

    • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.

Problem 2: Formation of a mixture of isomeric products.
  • Probable Cause: Allylic rearrangement is occurring. The reaction conditions may be promoting a carbocation intermediate or a resonance-stabilized transition state.

  • Troubleshooting & Optimization:

    • Promote SN2 Conditions: To minimize rearrangement, favor SN2 conditions which involve a concerted mechanism and avoid the formation of a discrete carbocation. Use a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent.

    • Temperature: Lowering the reaction temperature can sometimes reduce the extent of rearrangement.

Problem 3: The reaction is sluggish or does not go to completion.
  • Probable Cause: The base may not be strong enough, or the reaction temperature is too low. The quality of the this compound may also be a factor, as it can be sensitive to light and air.[7]

  • Troubleshooting & Optimization:

    • Base Strength: Ensure a sufficiently strong base is being used for the desired transformation.

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Reagent Quality: Use freshly purified this compound. Storage in a cool, dark place is recommended.

Data Presentation

The following table provides an illustrative summary of expected major products based on the choice of a strong base. Please note that the actual product distribution can vary based on specific reaction conditions such as temperature and solvent.

Base Structure Type Primary Expected Reaction Major Product(s)
Sodium HydroxideNaOHNon-bulky, strong base/nucleophileSN2 and E2Mixture of substitution (but-2-ene-1,4-diol) and elimination (1-bromo-1,3-butadiene) products.
Potassium tert-ButoxideKOC(CH3)3Bulky, strong baseE2Primarily elimination product (1-bromo-1,3-butadiene).[2]

Experimental Protocols

Protocol 1: Selective Elimination of this compound to 1-Bromo-1,3-butadiene

This protocol is designed to favor the E2 elimination pathway.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound in anhydrous tert-butanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Selective Substitution of this compound

This protocol is designed to favor the SN2 substitution pathway.

Materials:

  • This compound

  • Sodium hydroxide

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of sodium hydroxide (2.2 equivalents) in a minimal amount of water and then dilute with anhydrous DMF.

  • Slowly add the sodium hydroxide solution to the this compound solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding cold distilled water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways sub This compound sn2 Substitution Product (e.g., Diol) sub->sn2 S_N2 e2 Elimination Product (e.g., Bromodiene) sub->e2 E2 base Strong Base base->sn2 Non-bulky base (e.g., NaOH) Low Temperature base->e2 Bulky base (e.g., t-BuOK) High Temperature

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_sub Low Substitution Yield/ High Elimination issue->low_sub Elimination predominates isomers Mixture of Isomers issue->isomers Rearrangement observed no_reaction Sluggish/No Reaction issue->no_reaction Low conversion solution1 Use non-bulky base Lower temperature Use polar aprotic solvent low_sub->solution1 solution2 Favor SN2 conditions (non-bulky nucleophile, polar aprotic solvent) Lower temperature isomers->solution2 solution3 Use stronger base Increase temperature gradually Check reagent quality no_reaction->solution3 end Optimized Reaction solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for side reactions.

References

Storage and handling to prevent degradation of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-Dibromo-2-butene to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage temperature for this compound?

A1: For optimal stability, it is recommended to store this compound at 2-8°C.[1][2]

Q2: Why is my solid this compound clumpy or discolored?

A2: Clumping or discoloration of solid this compound can indicate exposure to moisture or light, leading to degradation. This compound is sensitive to light and air.[3][4] It is crucial to store it in a tightly sealed container under an inert atmosphere.[3]

Q3: I've noticed a pungent odor from my this compound container. What does this signify?

A3: A strong, pungent odor may suggest decomposition of the material, which can release irritating fumes.[5] When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, bromine, and hydrogen bromide gas.[3][4][6] Ensure handling is performed in a well-ventilated area, preferably a chemical fume hood.[6][7][8]

Q4: Can I store this compound in any container?

A4: No. It is recommended to use the manufacturer's original packaging or a tightly sealed container made of compatible materials like high-density polyethylene.[5][7] Avoid using aluminum or galvanized containers.[9]

Q5: What are the signs of degradation I should look for in my experiments?

A5: Inconsistent reaction outcomes, lower yields, or the appearance of unexpected byproducts in your analytical data (e.g., NMR, GC-MS) can be indicators of degraded this compound. The cis-isomer is thermodynamically less stable and can isomerize to the more stable trans-isomer, which can be catalyzed by heat, light, or acid/base traces.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced reaction yield Degradation of this compound due to improper storage.- Verify the storage conditions (temperature, inert atmosphere, protection from light).- Consider using a fresh bottle of the reagent.- If possible, analyze the purity of the reagent before use.
Formation of unexpected byproducts Isomerization or decomposition of the starting material.- The cis-isomer is prone to isomerization to the more stable trans-isomer.[10]- Decomposition can occur with exposure to heat and light.[10]- Ensure the reagent is protected from these conditions.
Inconsistent results between batches Variation in the quality or stability of different lots of this compound.- Qualify each new lot of the reagent before use in critical experiments.- Purchase from a reputable supplier and review the certificate of analysis.
Visible changes in the material (e.g., color change) Exposure to air, light, or incompatible materials.[3][4]- Discard the material according to safety protocols.- Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the olefinic and allylic protons. The presence of unexpected peaks or significant changes in the integration ratios compared to a reference spectrum would indicate the presence of impurities or degradation products.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Start Experiment Fails: Reduced Yield or Unexpected Byproducts Visual_Inspection Visually Inspect Reagent: Discoloration, Clumping, Odor? Start->Visual_Inspection Check_Storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? Visual_Inspection->Check_Storage No visible issues Use_New_Reagent Use a Fresh Bottle of This compound Visual_Inspection->Use_New_Reagent Visible degradation Check_Handling Review Handling Procedures: - Opened frequently? - Exposed to air/moisture? Check_Storage->Check_Handling Purity_Analysis Perform Purity Analysis (e.g., NMR) Check_Handling->Purity_Analysis Purity_Analysis->Use_New_Reagent Impurity detected Modify_Procedures Modify Storage and Handling Procedures to Prevent Future Issues Purity_Analysis->Modify_Procedures Purity confirmed, issue likely procedural End Problem Resolved Use_New_Reagent->End Modify_Procedures->End

Caption: Troubleshooting workflow for identifying and resolving issues related to this compound degradation.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[1][7][8] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5][6]

    • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][8] A self-contained breathing apparatus (SCBA) may be necessary in certain situations.[3]

  • Hygiene: Do not eat, drink, or smoke when using this product.[5][6][7] Wash hands thoroughly after handling.[1][7]

Spill and First Aid Procedures

  • Spills: In case of a spill, remove all ignition sources.[3] For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[3] Use absorbent paper dampened with ethanol to clean up any remaining material and seal it in a vapor-tight plastic bag for disposal.[3] For larger spills, contain the spill with sand, earth, or vermiculite.[7][9]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately flush the skin with plenty of water.[1] Remove contaminated clothing. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

Technical Support Center: Optimizing Temperature for 1,4-Dibromo-2-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1,4-Dibromo-2-butene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The synthesis of this compound, typically achieved through the electrophilic addition of bromine to 1,3-butadiene, is highly dependent on low temperatures to ensure regioselectivity and minimize side reactions.[1][2][3] The recommended temperature range is generally between -15 °C and 0 °C.[1] Several established protocols specify cooling the reaction mixture to below -10 °C or -15 °C before and during the dropwise addition of bromine.[2][4] Maintaining strict cryogenic conditions is essential for achieving high 1,4-regioselectivity.[1]

Q2: How does temperature affect the ratio of 1,4-addition and 1,2-addition products?

The bromination of a conjugated diene like 1,3-butadiene can yield both the 1,4-addition product (this compound) and the 1,2-addition product (3,4-Dibromo-1-butene).[5] The product ratio is often temperature-dependent.[5]

  • Kinetic Control (Low Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest is favored. The 1,2-addition product often has a lower activation energy and is therefore formed more rapidly.[5][6]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products.[6] The more stable product, which is typically the 1,4-addition product due to its more substituted double bond, will be the major product.[5][6] For example, in the addition of bromine to 1,3-butadiene, the proportion of the 1,4-product increases from about 30% at 0 °C to 85% at 40 °C.[5]

It is important to note that while general reaction kinetics favor the 1,4-adduct at higher temperatures, the specific industrial synthesis protocols for this compound consistently utilize very low temperatures (e.g., -15 °C) to achieve high yields and purity.[2][4] This suggests that under these specific concentrated conditions and solvent choices (like chloroform), the 1,4-addition pathway is effectively controlled.[1]

Q3: What are common side products, and how can their formation be minimized by temperature control?

The primary side product in the synthesis of this compound is the 1,2-addition isomer, 3,4-Dibromo-1-butene.[5] Additionally, polymerization of the starting material or product can occur.

  • Minimizing 1,2-Adduct: While thermodynamic control (higher temperatures) favors the 1,4-product, practical synthesis relies on low-temperature kinetic control under specific solvent conditions to achieve high selectivity.[1][2] Running the reaction at the recommended -15 °C is crucial.[2]

  • Preventing Polymerization: Exothermic reactions can lead to localized heating, which can initiate polymerization. Slow, dropwise addition of bromine to the cooled 1,3-butadiene solution is essential to manage the heat generated (ΔH ≈ -85 kJ/mol).[1]

Q4: At what temperature should I store this compound?

For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place.[3] The compound may be sensitive to light and air.[7] A storage temperature of 2-8°C is often suggested.[8]

Troubleshooting Guide

Issue: Low yield of this compound in the synthesis reaction.

Low yields can result from several factors, many of which are temperature-related.

  • Inadequate Cooling: If the temperature rises above the optimal -15 °C to 0 °C range, side reactions such as the formation of the 1,2-adduct or polymerization can increase, thus reducing the yield of the desired product.[1][5]

  • Bromine Addition Rate: Adding bromine too quickly can cause a rapid increase in temperature (exothermic reaction), leading to side product formation.[1] Bromine should be added dropwise while carefully monitoring the internal temperature.

  • Loss During Workup: During purification by distillation, improper temperature and pressure control can lead to product loss. Vacuum distillation should be performed within the recommended range of 50 °C to 90 °C at a vacuum of 1000-1500 Pa.[4][9]

Issue: High percentage of 3,4-dibromo-1-butene impurity.

The presence of a significant amount of the 1,2-addition product indicates a deviation from optimal reaction conditions.

  • Temperature Fluctuation: The most likely cause is the reaction temperature rising above the kinetically controlled regime that favors the 1,4-adduct under the specified synthesis conditions.[1] Ensure the cooling bath is stable and the reaction is well-stirred to maintain a uniform temperature.

  • Solvent Choice: The choice of solvent can influence the product ratio. Chloroform is noted for its ability to maintain fluidity at very low temperatures and for suppressing ionic side reactions, which can help improve selectivity.[1]

Issue: Product decomposition during workup or purification.

This compound can be unstable at elevated temperatures.

  • Distillation Temperature: Overheating during distillation is a common cause of decomposition. It is critical to use reduced pressure to lower the boiling point.[9] Collect the fraction at 50 °C to 90 °C under a vacuum of 1000-1500 Pa.[1][9]

  • Exposure to Bases: The compound can undergo elimination reactions in the presence of strong bases, especially at higher temperatures.[1][10] Ensure all workup steps involving bases are performed at low temperatures if necessary.

Data Summary Tables

Table 1: Temperature Effects on 1,3-Butadiene Bromination Product Ratio

Temperature1,4-Addition Product % (this compound)1,2-Addition Product % (3,4-Dibromo-1-butene)Control Type
0 °C~30%~70%Kinetic[5]
40 °C~85%~15%Thermodynamic[5]

Note: This table illustrates the general principle of kinetic vs. thermodynamic control. Practical synthesis protocols have been optimized to favor the 1,4-adduct at low temperatures.

Table 2: Recommended Temperatures for Synthesis and Purification

ProcessParameterRecommended TemperatureNotes
Synthesis Reaction Temperature-15 °C to 0 °CCrucial for selectivity and yield.[1][2]
Bromine AdditionControl at -15 °CAdd dropwise to manage exothermic reaction.[2][4]
Purification Reduced Pressure Distillation50 °C to 90 °CTo avoid thermal decomposition.[1][9]
RecrystallizationCool to room temp. then -30°CFor enrichment of the trans-isomer.[1]
Storage Long-term storage2 °C to 8 °CStore in a cool, dry, dark place.[8]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of trans-1,4-Dibromo-2-butene

This protocol is adapted from published synthesis methods.[2][4]

Materials:

  • 1,3-butadiene

  • Bromine

  • Chloroform (or Dichloromethane)

  • Petroleum ether (for recrystallization)

  • Three-neck flask equipped with a stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: Add 6 parts by weight of chloroform to the reaction flask. Cool the flask in a cooling bath to below -10 °C.[2][4]

  • Addition of Butadiene: Bubble 1 part by weight of 1,3-butadiene into the cold chloroform with stirring. Continue to cool the mixture to below -15 °C.[2][4]

  • Bromination: Slowly add 2.4 parts by weight of bromine dropwise from the dropping funnel. Carefully monitor the temperature and maintain it at -15 °C throughout the addition.[2][4]

  • Reaction Completion: After the bromine addition is complete, allow the reaction to stir for a designated period (e.g., 1-5 hours) while maintaining the low temperature.[1][4]

  • Solvent Removal: Remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.[2][4]

  • Recrystallization: Add approximately 2.2 parts by weight of petroleum ether to the crude product. Heat gently to dissolve, then cool to room temperature to allow the product to crystallize. Filter the solid product and dry it under a vacuum to obtain pure this compound.[2]

Diagrams

G Experimental Workflow for this compound Synthesis prep Preparation - Add Chloroform to Flask - Cool to < -10°C add_butadiene Add 1,3-Butadiene - Bubble gas into solvent - Cool to < -15°C prep->add_butadiene bromination Bromination - Dropwise Br2 addition - Maintain at -15°C add_butadiene->bromination reaction Reaction - Stir for 1-5 hours - Maintain at -15°C bromination->reaction workup Workup - Reduced pressure distillation - Remove solvent reaction->workup purify Purification - Recrystallize from  petroleum ether workup->purify product Final Product - Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

G Troubleshooting Low Yield start Low Yield of This compound q1 Was reaction temp. maintained at -15°C? start->q1 a1_yes Was Br2 added dropwise? q1->a1_yes Yes a1_no High temp. likely caused side reactions (e.g., 1,2-adduct, polymerization). Improve cooling. q1->a1_no No a2_yes Was workup/distillation T & P controlled? a1_yes->a2_yes Yes a2_no Rapid addition caused exotherm. Slow down the addition rate. a1_yes->a2_no No a3_no Product may have decomposed. Use high vacuum to lower distillation temperature. a2_yes->a3_no No a3_yes Review stoichiometry and purity of reactants. a2_yes->a3_yes Yes

Caption: Decision tree for troubleshooting low reaction yields.

G Kinetic vs. Thermodynamic Control in Butadiene Bromination reactants 1,3-Butadiene + Br2 intermediate Allylic Cation Intermediate reactants->intermediate path_kinetic Low Temp (e.g., 0°C) Irreversible intermediate->path_kinetic Kinetic Control path_thermo High Temp (e.g., 40°C) Reversible intermediate->path_thermo Thermodynamic Control product_1_2 1,2-Adduct (Kinetic Product) Forms Faster path_kinetic->product_1_2 product_1_4 1,4-Adduct (Thermodynamic Product) More Stable path_thermo->product_1_4

Caption: Relationship between temperature and reaction products.

References

Technical Support Center: Troubleshooting 1,4-Dibromo-2-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in reactions involving 1,4-dibromo-2-butene. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the common initial checks I should perform?

A1: Low conversion rates in reactions involving this compound can often be attributed to a few key factors. A systematic initial check of your reagents and reaction setup can often identify the culprit.

  • Reagent Quality: this compound is susceptible to degradation, especially when exposed to light, air, and heat.[1][2] It is incompatible with strong oxidizing agents and strong bases.[1][2] Ensure that your starting material is pure and has been stored correctly, typically at 2-8°C.[3] Impurities or degradation products can significantly inhibit the reaction or lead to unwanted side reactions. The presence of cis/trans isomers can also affect reactivity; the trans-isomer is generally more stable.[4]

  • Solvent Purity: The choice and purity of the solvent are critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can accelerate the reaction rate. Ensure your solvent is anhydrous, as water can react with this compound and other reagents.

  • Inert Atmosphere: Due to its sensitivity to air, it is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[1][2]

Q2: I am observing the formation of multiple products in my reaction, leading to a low yield of the desired compound. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue. Understanding the potential side reactions is the first step toward mitigating them.

  • Elimination Reactions: this compound can undergo elimination reactions, especially in the presence of strong, sterically hindered bases, to form butatriene or other unsaturated compounds. To minimize elimination, consider using a weaker, non-nucleophilic base (e.g., potassium carbonate) and maintaining a lower reaction temperature.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), over-alkylation can occur, leading to a mixture of mono- and di-substituted products. To favor mono-alkylation, you can use a large excess of the nucleophile and add the this compound slowly to the reaction mixture.

  • Cyclization vs. Polymerization: When using a dinucleophile to form a heterocyclic compound, intermolecular polymerization can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.

Below is a diagram illustrating the competition between the desired substitution reaction and the undesired elimination side reaction.

Caption: Competing SN2 and E2 pathways in this compound reactions.

Q3: How do the reaction parameters (temperature, solvent, base) affect the conversion rate?

A3: Optimizing reaction parameters is crucial for achieving high conversion rates. The following tables provide a general guide on how these parameters can be adjusted.

Table 1: Effect of Solvent on a Hypothetical Nucleophilic Substitution Reaction

Solvent TypeExample SolventsRelative Reaction RateRationale
Polar AproticDMF, DMSO, AcetonitrileFastSolvates the cation, leaving the nucleophile more reactive.
Polar ProticWater, Ethanol, MethanolSlowSolvates and stabilizes the nucleophile, reducing its reactivity.
Non-polarToluene, HexaneVery SlowPoor solubility of polar reactants and reagents.

Table 2: Effect of Temperature on a Hypothetical Alkylation Reaction

TemperatureConversion RateSelectivityNotes
Low (0-25 °C)LowerHigherFavors the kinetic product; minimizes side reactions like elimination.
Medium (25-80 °C)HigherModerateA balance between reaction rate and selectivity.
High (>80 °C)May DecreaseLowerCan lead to decomposition of the reactant and increased side products.

Table 3: Effect of Base on a Hypothetical Cyclization Reaction

BaseStrengthNucleophilicityRecommended Use
K₂CO₃WeakLowGood for minimizing elimination side reactions.
Et₃NModerateModerateCommon organic base, suitable for many applications.
NaHStrongHighUse with caution; can promote elimination and other side reactions.
t-BuOKStrong (Bulky)LowHigh risk of promoting elimination over substitution.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 1,4-Diazepine Derivative

This protocol describes a general procedure for the synthesis of a substituted 2,3-dihydro-1,4-diazepine via the reaction of cis-1,4-dibromo-2-butene with a substituted ethylenediamine.

Materials:

  • cis-1,4-Dibromo-2-butene

  • N,N'-Disubstituted ethylenediamine (e.g., N,N'-dibenzylethylenediamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N,N'-disubstituted ethylenediamine (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Flush the system with an inert gas.

  • In a separate flask, dissolve cis-1,4-dibromo-2-butene (1.05 eq) in anhydrous acetonitrile.

  • Slowly add the solution of cis-1,4-dibromo-2-butene to the reaction mixture at room temperature over 1-2 hours using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-diazepine derivative.

Protocol 2: Synthesis of an Allylic Thioether

This protocol provides a general method for the synthesis of an S-allylic thioether using this compound and a thiol.

Materials:

  • This compound (cis/trans mixture or a pure isomer)

  • Thiol (e.g., thiophenol)

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the thiol (2.2 eq) in ethanol.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (2.2 eq) in water or sodium ethoxide (2.2 eq) in ethanol.

  • Flush the system with an inert gas.

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the this compound solution dropwise to the thiolate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents 1. Check Reagent Quality - Purity of this compound? - Anhydrous solvent? - Nucleophile purity? Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert atmosphere maintained? - Correct stoichiometry? Check_Reagents->Check_Setup Analyze_Byproducts 3. Analyze Byproducts - TLC/LC-MS/NMR analysis Check_Setup->Analyze_Byproducts Elimination_Issue Elimination byproducts observed? Analyze_Byproducts->Elimination_Issue Optimize_Conditions 4. Optimize Reaction Conditions Successful_Reaction Improved Conversion Rate Optimize_Conditions->Successful_Reaction Overalkylation_Issue Over-alkylation observed? Elimination_Issue->Overalkylation_Issue No Solution_Elimination Action: - Use a weaker/non-nucleophilic base - Lower reaction temperature Elimination_Issue->Solution_Elimination Yes No_Reaction_Issue Starting material remains? Overalkylation_Issue->No_Reaction_Issue No Solution_Overalkylation Action: - Use excess nucleophile - Slow addition of electrophile Overalkylation_Issue->Solution_Overalkylation Yes No_Reaction_Issue->Optimize_Conditions No Solution_No_Reaction Action: - Increase temperature cautiously - Switch to a more polar aprotic solvent - Check nucleophile strength No_Reaction_Issue->Solution_No_Reaction Yes Solution_Elimination->Optimize_Conditions Solution_Overalkylation->Optimize_Conditions Solution_No_Reaction->Optimize_Conditions

Caption: A step-by-step workflow for troubleshooting low conversion rates.

References

Technical Support Center: Purification of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 1,4-Dibromo-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The primary impurity in crude this compound is its geometric isomer, cis-1,4-dibromo-2-butene. Another significant byproduct that can form during synthesis is 1,2,3,4-tetrabromobutane. The desired product for most applications is the trans-isomer.

Q2: What are the recommended methods for purifying this compound?

The two most effective methods for removing isomeric and other impurities from this compound are fractional distillation under reduced pressure and recrystallization. Often, a combination of both methods is employed to achieve high purity.

Q3: Which solvents are suitable for the recrystallization of trans-1,4-dibromo-2-butene?

Commonly used solvents for the recrystallization of trans-1,4-dibromo-2-butene include petroleum ether, n-hexane, and ethanol.[1][2] The choice of solvent will depend on the specific impurity profile and the desired purity and yield.

Q4: Why is it necessary to perform distillation under reduced pressure?

This compound has a relatively high boiling point and can be sensitive to decomposition at elevated temperatures. Performing the distillation under reduced pressure (vacuum) allows the compound to boil at a lower temperature, minimizing thermal degradation and the formation of byproducts.

Q5: How can I monitor the purity of this compound during the purification process?

Gas chromatography (GC) is a highly effective analytical technique for monitoring the purity of this compound and quantifying the ratio of cis and trans isomers.[1] High-Performance Liquid Chromatography (HPLC) can also be utilized for separation and identification of the isomers.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Oiling out The compound is melting in the solvent before it dissolves, or the solution is too concentrated.- Add a small amount of additional hot solvent to the mixture. - Ensure the solvent is at its boiling point before adding the crude material. - Select a solvent with a lower boiling point.
No crystal formation upon cooling The solution is not saturated (too much solvent was used), or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the solute. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure trans-1,4-dibromo-2-butene. - Allow the solution to cool more slowly at room temperature before moving to an ice bath.
Low recovery of purified product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crude material contained a high percentage of impurities.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Consider performing a second recrystallization of the mother liquor to recover more product.
Crystals are colored or appear impure Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Fractional Distillation Issues
IssuePossible CauseSuggested Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature fluctuations during distillation The heating rate is inconsistent, or the distillation column is not properly insulated.- Ensure a steady and gentle heating rate. - Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Poor separation of isomers The distillation column is not efficient enough (insufficient theoretical plates), or the distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material. - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product loss due to leaks Poorly sealed joints in the distillation apparatus.- Ensure all ground glass joints are properly greased and securely clamped.
Decomposition of the product The distillation is performed at too high a temperature (atmospheric pressure).- Always perform the distillation under reduced pressure to lower the boiling point of this compound.

Data Presentation

The following table summarizes the purity of trans-1,4-dibromo-2-butene achieved through different purification methods as reported in the literature.

Purification MethodSolvent (for Recrystallization)Purity of trans-isomer (by GC)
Vacuum Distillation followed by Recrystallizationn-Hexane99.34%[1]
Vacuum Distillation followed by RecrystallizationAnhydrous Ethanol99.86%
Commercial ProductNot specified>98.0%[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for the recrystallization of crude this compound.

  • Solvent Selection: Choose an appropriate solvent (e.g., n-hexane or ethanol) in which trans-1,4-dibromo-2-butene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small portions of the hot solvent until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This protocol outlines the purification of crude this compound by vacuum distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a boiling chip or magnetic stir bar to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1000-1500 Pa).[1]

  • Heating: Begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of trans-1,4-dibromo-2-butene at the applied pressure. For example, at 1000-1500 Pa, the fraction is typically collected between 70-90 °C.[1]

  • Discontinuation: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound (mixture of isomers and byproducts) distillation Fractional Distillation (under reduced pressure) crude->distillation recrystallization Recrystallization (e.g., from ethanol or n-hexane) distillation->recrystallization Distillate pure_product High-Purity trans-1,4-Dibromo-2-butene recrystallization->pure_product Purified Crystals analysis Purity Analysis (GC/HPLC) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis Byproduct cluster_isomers Isomeric Impurities tetrabromo 1,2,3,4-Tetrabromobutane cis_isomer cis-1,4-Dibromo-2-butene desired_product trans-1,4-Dibromo-2-butene (Desired Product) crude_mixture Crude Product Mixture crude_mixture->tetrabromo contains crude_mixture->cis_isomer contains crude_mixture->desired_product contains

Caption: Relationship between desired product and common impurities.

References

Preventing polymerization of 1,4-Dibromo-2-butene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during the synthesis of 1,4-dibromo-2-butene. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Preventing Polymerization

Uncontrolled polymerization is a significant issue that can arise during the synthesis of this compound, leading to decreased yield and purification difficulties. The following guide provides a systematic approach to diagnose and resolve these polymerization issues.

Immediate Actions Upon Observing Polymerization

If you observe any of the following signs, it may indicate that polymerization is occurring:

  • Sudden and rapid increase in reaction temperature (exotherm).

  • Thickening of the reaction mixture or formation of a viscous oil.

  • Appearance of solid precipitates or polymeric material.

In such events, take the following immediate steps:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.

  • Cool the Reaction: Immerse the reaction vessel in an ice bath or utilize another appropriate cooling method to rapidly decrease the temperature.

  • Introduce an Inhibitor: If it is safe to do so, add a suitable polymerization inhibitor to quench the reaction. A pre-prepared solution of an inhibitor in a compatible solvent is recommended for rapid dispersion.

  • Ensure Adequate Ventilation: Be aware that runaway reactions can lead to the release of hazardous fumes. Perform this work in a well-ventilated fume hood.

Root Cause Analysis and Corrective Actions

Use the table below to identify potential causes of polymerization and implement the recommended corrective actions.

Potential CauseDescriptionRecommended Corrective Actions
High Reaction Temperature The synthesis of this compound from 1,3-butadiene and bromine is an exothermic reaction. Excessive temperatures can promote free-radical or cationic polymerization.Maintain strict temperature control, typically below -10 °C, throughout the bromine addition.[1] Use an efficient cooling bath and monitor the internal reaction temperature closely.
Presence of Impurities Impurities in the starting materials or solvent, such as peroxides or acidic residues, can initiate polymerization.Use freshly distilled 1,3-butadiene and high-purity, dry solvents. Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.
Exposure to Light or Air Light, particularly UV light, and oxygen from the air can generate free radicals that initiate polymerization.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light by wrapping it in aluminum foil.
Absence of a Polymerization Inhibitor The inherent reactivity of the alkene makes it susceptible to polymerization without a stabilizing agent.Add a suitable polymerization inhibitor to the reaction mixture or the purified product for storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization during synthesis?

A1: The polymerization of this compound during its synthesis, which typically involves the reaction of 1,3-butadiene with bromine, can proceed through a free-radical mechanism. The double bond in the this compound is susceptible to attack by free radicals, which can be generated by heat, light, or the presence of impurities. This initiates a chain reaction leading to the formation of high molecular weight polymers.

Q2: What are the most effective types of polymerization inhibitors for this compound?

A2: While specific studies on this compound are limited, general principles for inhibiting polymerization in unsaturated compounds apply. The most common and effective inhibitors are free-radical scavengers. These include:

  • Phenolic Compounds: Such as hydroquinone (HQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC). These compounds donate a hydrogen atom to the propagating radical, forming a stable radical that does not initiate further polymerization.[][3]

  • Aromatic Amines: Derivatives of p-phenylenediamine are also effective radical scavengers.[4]

  • Stable Free Radicals: Compounds like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are highly efficient at trapping radical intermediates.[5]

Q3: At what concentration should I use a polymerization inhibitor?

A3: The effective concentration of a polymerization inhibitor depends on the specific inhibitor, the reaction conditions, and the desired storage time. For storage, concentrations in the range of 10-100 ppm are often sufficient.[3] For use during synthesis, a slightly higher concentration may be necessary. It is crucial to perform small-scale optimization experiments to determine the ideal concentration for your specific application.

Q4: Will the polymerization inhibitor interfere with my downstream reactions?

A4: Yes, polymerization inhibitors can interfere with subsequent reactions, especially those that proceed via a free-radical mechanism. Therefore, it is essential to remove the inhibitor before using the this compound in the next synthetic step.

Q5: How can I remove the polymerization inhibitor from my product?

A5: The method for removing the inhibitor depends on its chemical properties:

  • Phenolic inhibitors like hydroquinone can be removed by washing the organic solution with an aqueous base (e.g., dilute sodium hydroxide solution).[5]

  • Distillation: Since most inhibitors are less volatile than the product, vacuum distillation of the this compound can effectively separate it from the inhibitor.[5]

Quantitative Data on Polymerization Inhibitors

The following table summarizes common polymerization inhibitors and their typical concentrations for the stabilization of unsaturated monomers. Note that these are general guidelines, and optimization for the synthesis of this compound is recommended.

InhibitorTypeTypical Concentration (for storage)Mechanism of Action
Hydroquinone (HQ) Phenolic10 - 200 ppmRadical Scavenger (H-atom donor)[]
Butylated Hydroxytoluene (BHT) Phenolic10 - 100 ppmRadical Scavenger (H-atom donor)
4-tert-Butylcatechol (TBC) Phenolic10 - 50 ppmRadical Scavenger (H-atom donor)
TEMPO Stable Radical5 - 50 ppmRadical Scavenger (Radical trapping)[5]
Phenothiazine Aromatic Amine50 - 200 ppmRadical Scavenger

Experimental Protocols

Protocol 1: Synthesis of this compound with Polymerization Inhibitor

Objective: To synthesize trans-1,4-dibromo-2-butene from 1,3-butadiene and bromine with the addition of an inhibitor to prevent polymerization, followed by purification.

Materials:

  • 1,3-butadiene

  • Liquid bromine

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydroquinone (inhibitor)

  • Anhydrous sodium sulfate (for drying)

  • Hexane (for recrystallization)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • Reaction Setup: Assemble the three-neck flask and purge with an inert gas. Add 1200 mL of anhydrous dichloromethane to the flask and cool the solvent to between -10 °C and -15 °C using a cooling bath.[6]

  • Butadiene Addition: Carefully condense 70.0 g of 1,3-butadiene into the cooled dichloromethane while stirring. Maintain the temperature below -10 °C.

  • Inhibitor Addition: Add a small amount of hydroquinone (e.g., 100 mg, ~500 ppm relative to the final product) to the reaction mixture.

  • Bromine Addition: Slowly add 172.6 g of liquid bromine dropwise from the addition funnel over a period of 2-3 hours.[6] Carefully monitor the internal temperature and maintain it between -15 °C and -5 °C throughout the addition.[6]

  • Reaction Completion: After the bromine addition is complete, continue to stir the reaction mixture at -15 °C for an additional 5 hours.[6]

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Remove the solvent by distillation under reduced pressure.

    • The crude solid product is obtained.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction that boils at 70-90 °C under a vacuum of 1200-1500 Pa.[6]

    • Recrystallization: Dissolve the collected solid in a minimal amount of hot hexane (around 70 °C). Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Filter the white solid product and dry it under vacuum.[6]

Visualizations

Troubleshooting_Polymerization cluster_symptoms Symptoms of Polymerization cluster_causes Potential Root Causes cluster_solutions Corrective Actions Symptom1 Increased Viscosity Cause1 High Temperature Symptom1->Cause1 Cause4 No Inhibitor Symptom1->Cause4 Symptom2 Precipitate Formation Cause2 Impurities Symptom2->Cause2 Cause3 Light/Air Exposure Symptom2->Cause3 Symptom3 Rapid Temperature Rise Symptom3->Cause1 Solution1 Improve Cooling Cause1->Solution1 Solution2 Use Pure Reagents Cause2->Solution2 Solution3 Inert Atmosphere/ Light Protection Cause3->Solution3 Solution4 Add Inhibitor Cause4->Solution4

Caption: Troubleshooting workflow for polymerization issues.

Experimental_Workflow A Reaction Setup (Inert Atmosphere, Cooling) B Add Dichloromethane and Cool A->B C Add 1,3-Butadiene B->C D Add Polymerization Inhibitor (e.g., Hydroquinone) C->D E Slowly Add Bromine (Maintain Low Temperature) D->E F Stir at Low Temperature E->F G Work-up (Solvent Removal) F->G H Purification (Vacuum Distillation & Recrystallization) G->H

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Scalable Synthesis and Purification of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis and purification of 1,4-dibromo-2-butene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a low overall yield of the desired this compound product. What are the potential causes and how can we optimize the reaction?

Answer: A low yield in the synthesis of this compound from 1,3-butadiene and bromine can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Reaction Temperature: The reaction temperature significantly influences the product distribution. Lower temperatures tend to favor the 1,2-addition product (3,4-dibromo-1-butene), which is the kinetic product. To increase the yield of the desired 1,4-addition product (the thermodynamic product), it is generally recommended to perform the reaction at higher temperatures.[1][2]

  • Incomplete Reaction: Ensure that the reaction goes to completion. This can be achieved by extending the reaction time or by ensuring efficient mixing to maximize the contact between the dissolved 1,3-butadiene and the bromine solution.[2]

  • Loss of Starting Material: 1,3-butadiene is a volatile gas. To prevent its loss, ensure the reaction vessel is properly sealed and that the gas inlet tube is positioned below the solvent surface for efficient dissolution and reaction.[2]

  • Sub-optimal Solvent: The choice of solvent can affect the reaction's selectivity. While chloroform and dichloromethane are commonly used, the polarity of the solvent can influence the reaction pathway.[2][3][4][5] Experimenting with different inert solvents may improve the yield of the 1,4-adduct.

Issue 2: High Levels of Isomeric Impurities

Question: Our spectral analysis (e.g., NMR, GC-MS) indicates the presence of significant amounts of isomeric impurities, such as 3,4-dibromo-1-butene and the cis-isomer of this compound. How can we improve the isomeric purity of our product?

Answer: The formation of isomeric byproducts is a common challenge in this synthesis. The following steps can be taken to minimize their presence:

  • Temperature Control for Isomer Ratio: As mentioned, temperature is a critical parameter. For the synthesis of the more stable trans-1,4-dibromo-2-butene, conducting the reaction at higher temperatures is generally preferred.[1] Conversely, lower temperatures favor the formation of the 1,2-addition product, 3,4-dibromo-1-butene.[1]

  • Purification Strategy:

    • Recrystallization: The trans-1,4-dibromo-2-butene is a solid at room temperature and can often be effectively purified by recrystallization.[1] Suitable solvents for recrystallization include ethanol, petroleum ether, n-hexane, methanol, propanol, toluene, and cyclohexane.[3][4] This method is particularly effective for removing the cis-isomer and other impurities.[1]

    • Distillation: Vacuum distillation can be employed to separate the desired product from non-volatile impurities or solvents.[3] A patent suggests collecting the fraction rich in trans-1,4-dibromo-2-butene by distillation under reduced pressure.[3]

Issue 3: Product Instability and Decomposition

Question: We have observed that our purified this compound darkens over time and shows signs of degradation. What are the best practices for handling and storage?

Answer: this compound is sensitive to light, air, and heat, which can lead to isomerization and decomposition.[6][7] Proper storage is crucial to maintain its integrity:

  • Storage Conditions: The compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[7] It is recommended to store it at temperatures between 2-8°C.[8]

  • Protection from Light: Protect the chemical from exposure to light, as it can catalyze degradation.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as it is incompatible with these substances.[6][7] Decomposition can lead to the formation of hydrogen bromide (HBr).[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the scalable synthesis of trans-1,4-dibromo-2-butene?

A1: A general procedure involves the controlled addition of bromine to a solution of 1,3-butadiene in a suitable solvent.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are the main products of the reaction between 1,3-butadiene and bromine?

A2: The bromination of 1,3-butadiene typically yields a mixture of the 1,4-addition product (trans- and cis-1,4-dibromo-2-butene) and the 1,2-addition product (3,4-dibromo-1-butene).[1] The ratio of these products is highly dependent on the reaction temperature.[1]

Q3: How can I purify the crude product mixture?

A3: The most common and effective purification methods are recrystallization and vacuum distillation.[1][3] Recrystallization from solvents like ethanol or petroleum ether is effective for isolating the solid trans-isomer.[1][4] Vacuum distillation can be used to separate the product from other components based on boiling points.[3]

Q4: Is this compound hazardous?

A4: Yes, it is a hazardous substance. It is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[8] Inhalation may be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area.[9]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Starting Material 1,3-Butadiene1,3-Butadiene2-Methyl-2-butene
Reagent BromineBromineBromine
Solvent Chloroform[4]Dichloromethane, Chloroform, or Ethyl Acetate[3][5]Dichloromethane or Chloroform[5]
Reaction Temperature Below -15°C[4]-25°C to 60°C (preferred -15°C to 20°C)[3][5]-15°C to 0°C[5]
Reaction Time Not specified0.5 to 20 hours (preferred 1 to 8 hours)[3][5]1 to 20 hours[5]

Table 2: Purification Parameters for trans-1,4-Dibromo-2-butene

Purification MethodParametersSolvents
Vacuum Distillation Vacuum: 1000-1500 Pa; Collection Temperature: 50-90°C (preferred 70-80°C)[3][5]N/A
Recrystallization N/AEthanol, Petroleum Ether, n-Hexane, Methanol, Propanol, Toluene, Cyclohexane[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene

This protocol is a generalized procedure based on common laboratory practices.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a source of 1,3-butadiene. The flask should also be fitted with a low-temperature thermometer.

  • Solvent and Cooldown: Add a suitable solvent, such as dichloromethane or chloroform, to the reaction flask.[3][4] Cool the solvent to the desired reaction temperature (e.g., -15°C) using a cooling bath.[4][5]

  • Butadiene Addition: Bubble a pre-weighed amount of 1,3-butadiene gas through the cooled solvent with vigorous stirring until it is fully dissolved.

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine in the same solvent used in the reaction flask.

  • Bromine Addition: Add the bromine solution dropwise to the stirred solution of 1,3-butadiene while carefully maintaining the reaction temperature.[1] The addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction Completion: After the bromine addition is complete, allow the reaction mixture to stir for a specified period (e.g., 1-8 hours) at the controlled temperature to ensure the reaction goes to completion.[3][5]

  • Work-up: After the reaction is complete, the solvent and any unreacted starting materials can be removed by distillation under reduced pressure.[4]

  • Purification: The crude product can then be purified by recrystallization from a suitable solvent like petroleum ether or ethanol to yield the solid trans-1,4-dibromo-2-butene.[1][4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1,3-Butadiene in Solvent reaction Bromination Reaction (-15°C to 20°C) start->reaction bromine Bromine Solution bromine->reaction crude_product Crude Product Mixture reaction->crude_product distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization distillation->recrystallization pure_product Pure this compound recrystallization->pure_product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Low Reaction Temperature problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Loss of Volatile Butadiene problem->cause3 solution1 Increase Reaction Temperature cause1->solution1 solution2 Extend Reaction Time / Improve Mixing cause2->solution2 solution3 Ensure Sealed Reaction Vessel cause3->solution3 outcome Improved Yield solution1->outcome Favors 1,4-Addition Product solution2->outcome Higher Conversion solution3->outcome Minimized Starting Material Loss

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate characterization of reactive intermediates like 1,4-dibromo-2-butene is paramount in drug development and chemical synthesis. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this compound. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic and Chromatographic Technique Comparison

A variety of analytical methods can be employed to characterize this compound. The choice of technique depends on the specific information required, such as structural confirmation, isomer identification, purity assessment, or quantification. The following tables summarize the key quantitative data obtained from different analytical methods for trans-1,4-dibromo-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Table 1: ¹H NMR Spectral Data for trans-1,4-Dibromo-2-butene [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~5.9Triplet of triplets (tt)~7.5, ~1.5Olefinic protons (-CH=)
~4.0Doublet of doublets (dd)~7.5, ~1.5Methylene protons (-CH₂Br)

Note: The observed multiplicities can be complex due to long-range coupling between the olefinic and methylene protons.[2]

Table 2: ¹³C NMR Spectral Data for trans-1,4-Dibromo-2-butene [1]

Chemical Shift (δ, ppm)Assignment
~130Olefinic carbons (-CH=)
~33Methylene carbons (-CH₂Br)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for trans-1,4-Dibromo-2-butene

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3030C-H stretchAlkene (=C-H)
~1650C=C stretchAlkene (C=C)
~1200C-H bendAlkene (=C-H)
~965C-H bend (out-of-plane)trans-Alkene
~600C-Br stretchAlkyl bromide (C-Br)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Mass Spectrometry Fragmentation Data for trans-1,4-Dibromo-2-butene [3][4]

m/zProposed Fragment IonRelative Abundance
212, 214, 216[C₄H₆Br₂]⁺ (Molecular Ion)Low
133, 135[C₄H₅Br]⁺High
53[C₄H₅]⁺High
Chromatographic Methods: HPLC and GC-MS

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Table 5: Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Typical Column Newcrom R1, C18DB-5ms, HP-5ms (non-polar)
Primary Use Purity assessment, quantification, separation of non-volatile impurities.Identification, quantification, analysis of volatile impurities.
Advantages Suitable for non-volatile and thermally labile compounds.High resolution, provides structural information from mass spectra.
Limitations May require a chromophore for UV detection.Sample must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for the key analytical techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0-150 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans for adequate signal-to-noise (typically 1024 or more).

  • Data Analysis : Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Neat Liquid : Place a drop of molten this compound (if solid at room temperature, gently warm to melt) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solid samples) : Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS) Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 30-300 to detect the molecular ion and expected fragments.

  • Data Analysis :

    • Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).

    • Analyze the fragmentation pattern to identify key fragment ions. The loss of a bromine atom (M-79/81) is a common fragmentation pathway.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions :

    • Column : Newcrom R1 column (4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase : A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A typical starting condition could be a 50:50 (v/v) mixture.[5]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV detection at 210 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis : Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Mode : Splitless injection.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • Analysis : Inject the sample and acquire the total ion chromatogram (TIC). The mass spectrum of the eluting peak can be used for identification by comparison with a spectral library or by interpretation of the fragmentation pattern.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Structure GCMS->Purity GCMS->Quantification

Caption: General analytical workflow for the characterization of this compound.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results Sample Dissolve Sample in Appropriate Solvent Filter Filter through 0.45 µm filter Sample->Filter Inject_HPLC Inject into HPLC Filter->Inject_HPLC Inject_GCMS Inject into GC Filter->Inject_GCMS Separate_HPLC Separation on Reverse-Phase Column Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Chromatogram Chromatogram (Retention Time, Peak Area) Detect_HPLC->Chromatogram Separate_GCMS Separation on Capillary Column Inject_GCMS->Separate_GCMS Detect_MS Mass Spectrometric Detection Separate_GCMS->Detect_MS Detect_MS->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detect_MS->MassSpectrum

Caption: Detailed workflow for chromatographic analysis of this compound.

References

A Comparative Guide to Confirming the Stereochemistry of 1,4-Dibromo-2-butene Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the stereochemical confirmation of 1,4-dibromo-2-butene products. It is designed to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as accuracy, sensitivity, and experimental resources. This document outlines detailed experimental protocols for the principal analytical methods, presents quantitative data in easily comparable tables, and includes visual workflows to illustrate the experimental processes.

Introduction

The stereochemistry of this compound, which exists as cis (Z) and trans (E) isomers, is a critical determinant of its reactivity and subsequent application in organic synthesis, particularly in the development of novel pharmaceutical compounds. The synthesis of this compound, typically via the electrophilic addition of bromine to 1,3-butadiene, can yield a mixture of 1,2- and 1,4-addition products, with the latter consisting of both (E) and (Z) isomers. The ratio of these products is highly dependent on reaction conditions such as temperature, with 1,4-addition being favored at higher temperatures (thermodynamic control) and 1,2-addition at lower temperatures (kinetic control).[1][2][3] Consequently, the accurate determination of the stereochemical composition of the this compound product is paramount for reaction optimization and for ensuring the desired stereochemical outcome in subsequent synthetic steps.

This guide will compare the three primary analytical techniques for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique that provides detailed structural information.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique capable of resolving isomeric mixtures.

  • Single-Crystal X-ray Diffraction: An absolute method for determining the three-dimensional structure of a crystalline compound.

Comparison of Analytical Techniques

The choice of analytical technique for determining the stereochemistry of this compound products depends on the specific requirements of the analysis, such as the need for quantitative data, the purity of the sample, and the available instrumentation.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Single-Crystal X-ray Diffraction
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam.
Sample Requirements Soluble sample (typically 1-10 mg) in a deuterated solvent.Soluble and filtered sample.A single, well-ordered crystal (typically 0.1-0.5 mm).
Quantitative Analysis Inherently quantitative without the need for calibration curves. Isomer ratios are determined by integrating the signals of unique protons for each isomer.Requires calibration with pure standards for accurate quantification. Relative quantification can be achieved by assuming equal detector response for isomers.Not a quantitative technique for determining isomer ratios in a mixture. Provides the structure of a single crystal.
Limit of Detection (LOD) / Limit of Quantification (LOQ) Generally in the low mg to high µg range.Can reach low µg to ng levels, depending on the detector.Not applicable for quantification of mixtures.
Advantages - Rapid analysis- Non-destructive- Provides detailed structural information- Inherently quantitative- High sensitivity- Can be used for preparative separation of isomers- Wide applicability to various compounds- Provides absolute stereochemical assignment- Unambiguous structure determination
Disadvantages - Lower sensitivity compared to HPLC- Signal overlap can complicate analysis of complex mixtures- Requires method development- Accurate quantification requires pure standards- Can be destructive depending on the detector- Requires a suitable single crystal, which can be challenging to grow- Not suitable for analyzing mixtures

Experimental Protocols

Quantitative ¹H NMR Spectroscopy for E/Z Isomer Ratio Determination

Objective: To determine the relative ratio of (E)- and (Z)-1,4-dibromo-2-butene in a sample mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound product mixture.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (δ 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete T₁ relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the olefinic protons (-CH=CH-) and the methylene protons (-CH₂Br) of both the (E) and (Z) isomers.

    • The (E)-isomer is expected to show a larger coupling constant (J) for the olefinic protons (typically 11-18 Hz) compared to the (Z)-isomer (typically 6-15 Hz).[4]

    • Integrate the area of a well-resolved signal corresponding to a specific proton (or group of equivalent protons) for each isomer.

    • Calculate the molar ratio of the isomers by dividing the integral value of each isomer by the number of protons it represents and then comparing the resulting values.

Expected ¹H NMR Data:

IsomerOlefinic Protons (-CH=CH-) Chemical Shift (δ, ppm)Methylene Protons (-CH₂Br) Chemical Shift (δ, ppm)Olefinic Proton Coupling Constant (³JHH, Hz)
(E)-1,4-dibromo-2-butene ~5.9 - 6.1~3.9 - 4.1~14 - 16
(Z)-1,4-dibromo-2-butene ~5.8 - 6.0~4.0 - 4.2~5 - 7

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

HPLC Method for the Separation of (E)- and (Z)-1,4-Dibromo-2-butene

Objective: To separate and quantify the (E) and (Z) isomers of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Chiral columns can also be effective for separating geometric isomers.[4]

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography. The exact ratio should be optimized to achieve good separation. A starting point could be 60:40 (v/v) acetonitrile:water.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers absorb (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The elution order will depend on the specific column and mobile phase used.

    • For quantitative analysis, create a calibration curve using pure standards of each isomer if available.

    • If pure standards are not available, the relative percentage of each isomer can be estimated from the peak areas, assuming similar detector response factors.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous determination of the stereochemistry of a single isomer.

Methodology:

  • Crystal Growth:

    • Obtaining a single crystal suitable for X-ray diffraction is the most critical and often the most challenging step.

    • Recrystallization from a suitable solvent: Since (E)-1,4-dibromo-2-butene is a solid at room temperature, slow recrystallization can be attempted.

      • Dissolve the purified isomer in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture) at a slightly elevated temperature.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Slow Evaporation: Dissolve the purified isomer in a volatile solvent in a loosely covered vial to allow for slow evaporation of the solvent over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, inducing crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head. For low-melting solids, this may need to be done at low temperatures.

    • Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • The refined structure will provide the precise atomic coordinates, confirming the cis or trans configuration of the double bond.

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Isomer Ratio integrate->calculate

Caption: Workflow for Quantitative ¹H NMR Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) filter_sample Filter Sample (0.45 µm) prepare_stock->filter_sample inject Inject Sample into HPLC filter_sample->inject run_hplc Run HPLC Method inject->run_hplc identify_peaks Identify Isomer Peaks run_hplc->identify_peaks quantify Quantify Isomers identify_peaks->quantify

Caption: Workflow for HPLC Analysis.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination purify Purify Isomer grow_crystal Grow Single Crystal purify->grow_crystal mount_crystal Mount Crystal grow_crystal->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve Structure collect_data->solve_structure refine_structure Refine Structure solve_structure->refine_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Alternative Synthetic Approaches and their Stereochemical Outcomes

The stereochemical composition of the this compound product is highly dependent on the synthetic method employed. The direct bromination of 1,3-butadiene is the most common route, and the ratio of cis to trans isomers can be influenced by the reaction conditions.

Synthetic MethodTypical Reaction ConditionsPredominant Stereochemical OutcomeKey Considerations
Electrophilic Bromination of 1,3-Butadiene Br₂ in a non-polar solvent (e.g., CCl₄, CH₂Cl₂) at elevated temperatures (e.g., > 0 °C)Primarily the more thermodynamically stable (E)-1,4-dibromo-2-butene .[1][2]The formation of the 1,2-addition product, 3,4-dibromo-1-butene, is favored at lower temperatures. The (Z)-isomer is generally the minor 1,4-addition product.
Radical Bromination of 1,3-Butadiene N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) in a non-polar solvent.Can lead to a mixture of (E)- and (Z)-1,4-dibromo-2-butene, with the ratio being sensitive to reaction conditions.Radical reactions can sometimes offer different selectivity compared to electrophilic additions.

By carefully selecting and controlling the synthetic methodology, researchers can influence the stereochemical outcome of the reaction, thereby simplifying the purification process and ensuring the desired isomer is obtained for subsequent applications.

Conclusion

The confirmation of the stereochemistry of this compound products is a critical aspect of quality control in synthetic chemistry. This guide has provided a comparative overview of the three primary analytical techniques: ¹H NMR spectroscopy, HPLC, and single-crystal X-ray diffraction.

  • ¹H NMR spectroscopy stands out as a rapid and inherently quantitative method for determining the E/Z isomer ratio in a mixture.

  • HPLC offers superior sensitivity and is invaluable for both analytical and preparative-scale separation of the isomers.

  • Single-crystal X-ray diffraction , while not suitable for mixture analysis, provides the most definitive and unambiguous structural elucidation of a single isomer.

The choice of method will ultimately be guided by the specific analytical needs, sample characteristics, and available resources. For routine analysis of isomer ratios, ¹H NMR is often the most efficient and straightforward technique. For the isolation of pure isomers or the analysis of trace impurities, HPLC is the preferred method. When an absolute and unequivocal confirmation of stereochemistry is required, single-crystal X-ray diffraction is the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of their this compound products.

References

Comparative Analysis of Reactivity: 1,4-Dibromo-2-butene vs. 1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

In the synthesis of complex organic molecules, the choice of starting materials is critical to achieving desired outcomes efficiently and with high yields. For intermediates requiring an allylic dihalide, both 1,4-dibromo-2-butene and 1,4-dichloro-2-butene are common choices. However, their reactivity profiles differ significantly, influencing reaction kinetics, conditions, and overall synthetic strategy. This guide provides an objective, data-supported comparison of their performance in nucleophilic substitution reactions, a common application for these substrates.

The fundamental difference in reactivity between these two compounds stems from the nature of the halogen leaving group. The carbon-halogen bond strength is a key determinant, with the weaker bond being easier to break. Additionally, the stability of the resulting halide anion in solution contributes to its efficacy as a leaving group. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This principle dictates that this compound is generally more reactive than 1,4-dichloro-2-butene.

This enhanced reactivity is due to two primary factors:

  • Weaker Carbon-Bromine Bond: The C-Br bond has a lower bond dissociation energy (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 340 kJ/mol), requiring less energy to cleave.

  • Greater Stability of Bromide Ion: The bromide ion is larger and more polarizable than the chloride ion, allowing it to better stabilize the negative charge in solution, making it a more stable and thus better leaving group.

This intrinsic difference in reactivity makes this compound the preferred substrate for reactions requiring milder conditions or faster kinetics. Conversely, the lower reactivity of 1,4-dichloro-2-butene can be advantageous when greater stability or selectivity is required, and it is often a more cost-effective option.

Quantitative Reactivity Comparison

The following table summarizes data from various nucleophilic substitution reactions, illustrating the difference in reactivity. While reaction conditions are not identical across all examples, the trend of higher reactivity for the dibromo compound is evident.

ReactantNucleophile/ReagentSolventTemperature (°C)Time (h)Yield (%)Source
trans-1,4-Dichloro-2-buteneSodium Azide (NaN₃)H₂O60385Organic Syntheses, Coll. Vol. 5, p.43 (1973)
trans-1,4-Dibromo-2-butenePotassium PhthalimideDMF25284J. Org. Chem. 1982, 47, 24, 4779–4783
cis-1,4-Dichloro-2-buteneSodium Sulfide (Na₂S)H₂O/CH₂Cl₂ (PTC)20298Synthetic Communications, 18:10, 1167-1171 (1988)
trans-1,4-Dibromo-2-buteneSodium Diethyl MalonateEthanolReflux-High (unspecified)J. Am. Chem. Soc. 1951, 73, 10, 4921–4923

Note: Direct kinetic comparison data under identical conditions is sparse in the literature. The comparison is inferred from the milder conditions (e.g., lower temperature) required for the dibromo-compound to achieve high yields in similar transformations.

Logical Reactivity Pathway

The diagram below illustrates the key factors influencing the choice and reactivity of 1,4-dihalo-2-butenes in a typical nucleophilic substitution reaction.

G cluster_factors Influencing Factors Dibromo This compound LG_Br Better Leaving Group (Br⁻) Weaker C-Br Bond Dibromo->LG_Br Dichloro 1,4-Dichloro-2-butene LG_Cl Poorer Leaving Group (Cl⁻) Stronger C-Cl Bond Dichloro->LG_Cl Outcome_High Higher Reactivity Faster Rates Milder Conditions LG_Br->Outcome_High Outcome_Low Lower Reactivity Slower Rates Harsher Conditions LG_Cl->Outcome_Low Kinetics Kinetics Kinetics->Dibromo Favors Cost Cost Cost->Dichloro Favors Stability Stability Stability->Dichloro Favors

Caption: Logical flowchart comparing factors influencing dihalobutene reactivity.

Representative Experimental Protocol

Synthesis of cis-1,4-Diazido-2-butene from cis-1,4-Dichloro-2-butene

This protocol details a typical nucleophilic substitution reaction, demonstrating the conditions required for the dichloro-substrate. A similar reaction with the dibromo-analog would likely proceed faster or at a lower temperature.

Materials:

  • cis-1,4-Dichloro-2-butene (1.25 g, 10 mmol)

  • Sodium azide (NaN₃) (1.43 g, 22 mmol)

  • Distilled water (20 mL)

Procedure:

  • A solution of sodium azide in distilled water is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • cis-1,4-Dichloro-2-butene is added to the stirred solution.

  • The reaction mixture is stirred vigorously at room temperature (approx. 25°C) for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the aqueous mixture is extracted three times with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL) and dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, cis-1,4-diazido-2-butene.

  • The product can be further purified by column chromatography if necessary.

Expected Outcome: This procedure typically yields cis-1,4-diazido-2-butene as a colorless oil in high yield (>90%).

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis and isolation of a substituted butene derivative from a dihalo-butene precursor, as described in the protocol above.

G A 1. Reagent Preparation (Dissolve Nucleophile in Solvent) B 2. Reaction (Add Dihalobutene, Stir) A->B C 3. Monitoring (TLC Analysis) B->C D 4. Workup: Extraction (Isolate Product from Aqueous Phase) C->D Reaction Complete E 5. Drying (Remove Water from Organic Layer) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Optional) (Column Chromatography) F->G H Final Product F->H If Pure G->H

Caption: General workflow for a nucleophilic substitution on a dihalobutene.

Conclusion

The choice between this compound and 1,4-dichloro-2-butene is a trade-off between reactivity, stability, and cost.

  • This compound is the substrate of choice for reactions where high reactivity is paramount. Its superior leaving group allows for faster reactions and the use of milder conditions, which can be crucial for sensitive or complex syntheses.

  • 1,4-Dichloro-2-butene , while less reactive, offers greater stability and is more economical. It is a suitable choice when harsh reaction conditions are tolerable, or when the higher reactivity of the dibromo analog might lead to unwanted side reactions or instability.

For drug development professionals and researchers, understanding these fundamental differences is key to designing efficient and successful synthetic routes. The enhanced reactivity of the bromo-compound often justifies its higher cost in the context of saving time and improving yields for valuable, multi-step syntheses.

A Comparative Study of Cis and Trans 1,4-Dibromo-2-butene in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between cis- and trans-1,4-dibromo-2-butene as a synthetic precursor can significantly impact reaction outcomes, yields, and the stereochemistry of the final product. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid in the selection of the appropriate building block for specific synthetic applications.

Both cis- and trans-1,4-dibromo-2-butene are valuable bifunctional electrophiles in organic synthesis, readily undergoing nucleophilic substitution reactions at the two allylic bromide positions. However, the geometric constraints imposed by the double bond lead to distinct differences in their reactivity, stability, and utility in the synthesis of complex molecules, including pharmaceuticals.

Physicochemical Properties

The fundamental physical properties of the cis and trans isomers of 1,4-dibromo-2-butene are summarized below. These differences in properties, such as melting point, can be attributed to the different spatial arrangements of the bromine atoms affecting the crystal packing and intermolecular forces.

Propertycis-1,4-Dibromo-2-butenetrans-1,4-Dibromo-2-butene
Molecular Formula C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol 213.90 g/mol
Appearance /Colorless to slightly brown crystals or crystalline powder
Melting Point 53 °C48-51 °C
Boiling Point 82 °C (14 Torr)205 °C
CAS Number 18866-73-4821-06-7

Synthesis of Cis and Trans this compound

The stereochemistry of the starting material and the reaction conditions are crucial for the selective synthesis of either the cis or trans isomer.

Trans-1,4-Dibromo-2-butene Synthesis: The most common method for synthesizing the trans isomer is the bromination of 1,3-butadiene. This reaction typically yields the more thermodynamically stable trans product.

Cis-1,4-Dibromo-2-butene Synthesis: The synthesis of the cis isomer often proceeds through a stereospecific route, starting from a precursor with a cis double bond, such as cis-2-butene-1,4-diol.

ParameterSynthesis of trans-1,4-Dibromo-2-buteneSynthesis of cis-1,4-Dibromo-2-butene
Starting Material 1,3-Butadienecis-2-Butene-1,4-diol
Reagent Bromine (Br₂)Phosphorus tribromide (PBr₃)
Typical Solvent Dichloromethane or ChloroformDichloromethane
Reaction Temperature -15 °C to -10 °CRoom Temperature
Typical Yield ~73%[1]High (qualitative)

Comparative Reactivity in Nucleophilic Substitution

Reactions involving this compound isomers are typically bimolecular nucleophilic substitution (SN2) reactions. The stereochemistry of the starting isomer plays a critical role in the stereochemical outcome of the product, particularly in cyclization reactions.

Applications in the Synthesis of Bioactive Molecules

The distinct stereochemistry of cis- and trans-1,4-dibromo-2-butene has been exploited in the synthesis of various important molecules, especially in the pharmaceutical industry.

trans-1,4-Dibromo-2-butene is a key intermediate in the synthesis of Aliskiren [1][3], a direct renin inhibitor used to treat hypertension. The trans geometry is crucial for establishing the correct stereochemistry in the drug molecule.

cis-1,4-Dibromo-2-butene is a valuable precursor for the synthesis of various heterocyclic compounds. Its reaction with diamines provides a straightforward route to functionalized diazepines , which are important scaffolds in the development of novel therapeutic agents.

Experimental Protocols

Synthesis of trans-1,4-Dibromo-2-butene from 1,3-Butadiene

Materials:

  • 1,3-Butadiene

  • Bromine

  • Dichloromethane

  • Anhydrous ethanol

Procedure:

  • Dissolve 70.0 g of 1,3-butadiene in 1200 mL of dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to a temperature between -10 °C and 10 °C.

  • Slowly add 172.6 g of liquid bromine to the solution while maintaining the temperature between -5 °C and -15 °C.

  • Stir the reaction mixture for 5 hours at this temperature.

  • After the reaction is complete, remove the solvent by atmospheric distillation to obtain the crude solid product.

  • Purify the crude product by vacuum distillation, collecting the fraction at 70-80 °C under a vacuum of 1000-1500 Pa.

  • Recrystallize the resulting white solid from anhydrous ethanol to yield pure trans-1,4-dibromo-2-butene (Typical yield: ~73%)[1].

Synthesis of cis-1,4-Dibromo-2-butene from cis-2-Butene-1,4-diol

Materials:

  • cis-2-Butene-1,4-diol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane

  • Silica gel (SiO₂)

Procedure:

  • To a stirred suspension of cis-2-butene-1,4-diol (10 mmol) and SiO₂ (5 g) in CH₂Cl₂ (25 cm³), add a solution of PBr₃ (4 mmol) in CH₂Cl₂ (10 cm³) dropwise over 10 minutes at room temperature.

  • After the addition is complete, continue stirring for an additional 10-20 minutes.

  • Filter the reaction mixture to remove the silica gel and wash the solid with fresh CH₂Cl₂.

  • Combine the organic filtrates and wash with a 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain cis-1,4-dibromo-2-butene. Further purification can be achieved by chromatography if necessary.

Visualizing Synthetic Pathways and Logical Comparisons

Synthesis_Pathways cluster_trans trans-1,4-Dibromo-2-butene Synthesis cluster_cis cis-1,4-Dibromo-2-butene Synthesis 1,3-Butadiene 1,3-Butadiene trans-1,4-Dibromo-2-butene trans-1,4-Dibromo-2-butene 1,3-Butadiene->trans-1,4-Dibromo-2-butene Bromination Br2 Br2 Br2->trans-1,4-Dibromo-2-butene cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol cis-1,4-Dibromo-2-butene cis-1,4-Dibromo-2-butene cis-2-Butene-1,4-diol->cis-1,4-Dibromo-2-butene Bromination PBr3 PBr3 PBr3->cis-1,4-Dibromo-2-butene Experimental_Workflow Start Start Select Isomer Select Isomer Start->Select Isomer cis-Isomer cis-Isomer Select Isomer->cis-Isomer cis trans-Isomer trans-Isomer Select Isomer->trans-Isomer trans Nucleophilic Substitution Nucleophilic Substitution cis-Isomer->Nucleophilic Substitution trans-Isomer->Nucleophilic Substitution Cyclization Reaction Cyclization Reaction Nucleophilic Substitution->Cyclization Reaction Acyclic Product Acyclic Product Nucleophilic Substitution->Acyclic Product Analysis Analysis Cyclization Reaction->Analysis Acyclic Product->Analysis Logical_Comparison Isomer This compound cis trans Properties Property Reactivity Stereochemical Outcome Isomer:f1->Properties:f1 Leads to Isomer:f2->Properties:f1 Leads to Applications Application Heterocycle Synthesis Pharmaceutical Intermediate Isomer:f1->Applications:f1 Favored for Isomer:f2->Applications:f2 Key for Properties:f1->Applications:f0 Dictates

References

A Comparative Guide to Validated HPLC Methods for 1,4-Dibromo-2-butene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,4-Dibromo-2-butene. The information presented is based on established principles of HPLC method validation, offering a practical reference for analytical method development and implementation for this and structurally related compounds.

Comparative Analysis of HPLC Methods

The performance of two distinct reversed-phase HPLC methods was evaluated for the analysis of this compound. Method A employs a conventional C18 stationary phase, while Method B utilizes a Cyano (CN) stationary phase, which can offer alternative selectivity for halogenated compounds. The following table summarizes the validation parameters for each method.

Validation ParameterMethod A (C18 Column)Method B (Cyano Column)Acceptance Criteria
Linearity (R²) 0.99920.9996≥ 0.999
Range (µg/mL) 1 - 1500.5 - 120Defined by Linearity
Limit of Detection (LOD) (µg/mL) 0.30.15Reportable
Limit of Quantification (LOQ) (µg/mL) 1.00.5Reportable
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Specificity No interference from blank and placeboNo interference from blank and placeboNo interference
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Method A: C18 Reversed-Phase HPLC
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 15 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to concentrations ranging from 1 to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Cyano (CN) Reversed-Phase HPLC
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Cyano (CN), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to concentrations ranging from 0.5 to 120 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, in accordance with ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Logical workflow of the HPLC method validation process.

Conclusion

Both the C18 (Method A) and Cyano (Method B) HPLC methods are suitable for the quantitative analysis of this compound. Method B, utilizing a Cyano column, demonstrates slightly better sensitivity with lower LOD and LOQ values, and higher precision. The choice between the two methods will depend on the specific application. For routine quality control where high throughput is a priority, the shorter run time potentially achievable with Method A on a shorter column could be advantageous. For analyses requiring higher sensitivity and the resolution of potential impurities with differing polarities, Method B is the recommended approach.

Disclaimer: The HPLC methods and validation data presented in this guide are illustrative examples based on established principles of chromatographic separation and method validation for small halogenated organic compounds. While these methods provide a strong starting point, it is essential to perform in-house validation to ensure suitability for your specific application and instrumentation.

A Comparative Analysis of the Reactivity of 1,4-Dibromo-2-butene Against Other Dihalogenated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Dihalogenated alkenes are versatile building blocks, and their reactivity profiles dictate their utility. This guide provides an objective comparison of the reactivity of trans-1,4-dibromo-2-butene with other structurally related dihalogenated alkenes, supported by established principles of organic chemistry and a detailed experimental protocol for quantitative comparison.

Introduction to 1,4-Dibromo-2-butene and its Isomers

trans-1,4-Dibromo-2-butene is a primary allylic dihalide. The presence of a double bond adjacent to the carbon-bromine bonds significantly influences its reactivity, primarily in nucleophilic substitution reactions. Its isomers and analogues, such as 3,4-dibromo-1-butene (a secondary allylic halide), 1,2-dibromo-1-butene (a vinylic dihalide), and 1,4-dibromobutane (a saturated dihalide), provide excellent points of comparison to elucidate the structural features that govern reactivity.

Comparative Reactivity in Nucleophilic Substitution

The reactivity of dihalogenated butenes in nucleophilic substitution reactions is largely dictated by the position of the halogen atoms relative to the double bond. Allylic halides, such as this compound and 3,4-dibromo-1-butene, exhibit enhanced reactivity compared to their saturated and vinylic counterparts.[1][2] This is attributed to the stabilization of the transition state in S(N)2 reactions and the formation of a resonance-stabilized carbocation in S(_N)1 reactions.[1]

Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are generally unreactive in S(_N)2 reactions. This is due to the increased strength of the sp² C-Br bond and the steric hindrance and electronic repulsion from the (\pi)-bond, which impede the backside attack of a nucleophile.

The following table summarizes the expected relative reactivity of this compound and its isomers in a typical S(_N)2 reaction, such as with sodium iodide in acetone.

CompoundStructureType of DihalideExpected Relative S(_N)2 ReactivityRationale
trans-1,4-Dibromo-2-butene Br-CH₂-CH=CH-CH₂-BrPrimary AllylicVery HighPrimary halide with a stabilized transition state due to conjugation with the adjacent (\pi)-bond.[3]
3,4-Dibromo-1-butene CH₂=CH-CH(Br)-CH₂-BrSecondary AllylicHighSecondary halide, so sterically more hindered than the primary 1,4-isomer, but still benefits from allylic activation.
1,4-Dibromobutane Br-CH₂-CH₂-CH₂-CH₂-BrPrimary AlkylModerateA standard primary alkyl halide without the electronic activation of an adjacent (\pi)-system.
1,2-Dibromo-1-butene CH₃-CH₂-C(Br)=CH-BrVinylicVery LowHalogens are on sp² hybridized carbons, leading to a strong C-Br bond and steric/electronic hindrance to backside attack.

Reaction Pathways and Mechanistic Considerations

The reaction of this compound with a nucleophile can proceed through different pathways, primarily S(_N)2 and S(_N)1, depending on the reaction conditions.

sn2_pathway reactant This compound + Nu⁻ ts Transition State [Nu···CH₂(Br)···Br]⁻ reactant->ts Sₙ2 Attack product 1-Bromo-4-nucleo-2-butene + Br⁻ ts->product

S(_N)2 reaction pathway for this compound.

Under conditions that favor S(_N)1 reactions (e.g., a polar protic solvent and a weak nucleophile), this compound can ionize to form a resonance-stabilized allylic carbocation. This delocalization of the positive charge can lead to the formation of two isomeric products.

sn1_pathway reactant This compound carbocation Resonance-Stabilized Allylic Carbocation reactant->carbocation -Br⁻ product1 1-Bromo-4-nucleo-2-butene carbocation->product1 + Nu⁻ (attack at C4) product2 3-Bromo-4-nucleo-1-butene carbocation->product2 + Nu⁻ (attack at C2)

S(_N)1 reaction pathway showing potential for allylic rearrangement.

Experimental Protocol for Comparative Kinetic Analysis

The following protocol describes a method for comparing the S(_N)2 reactivity of this compound and other dihalogenated alkenes using the Finkelstein reaction (reaction with sodium iodide in acetone). The reaction rate can be monitored by observing the formation of a sodium bromide precipitate, as NaBr is insoluble in acetone.

Materials:

  • trans-1,4-Dibromo-2-butene

  • 3,4-Dibromo-1-butene

  • 1,4-Dibromobutane

  • 1,2-Dibromo-1-butene

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Dry test tubes and stoppers

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation: Place 2 mL of the 15% sodium iodide in acetone solution into four separate, clean, and dry test tubes. Label each test tube for one of the dihalogenated compounds to be tested.

  • Equilibration: Place the test tubes in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for 5-10 minutes.

  • Reaction Initiation: To each test tube, add 2-3 drops of the corresponding dihalogenated alkene and start a stopwatch immediately. Stopper the tubes and shake to ensure thorough mixing.

  • Observation: Observe the test tubes for the formation of a precipitate (cloudiness). Record the time at which the first sign of a precipitate appears for each compound.

  • Data Analysis: The inverse of the time taken for the precipitate to form (1/time) can be used as a measure of the initial reaction rate. A shorter time to precipitation indicates a faster reaction rate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Add 2 mL NaI/acetone to 4 test tubes prep2 Label tubes for each dihalogenated alkene prep1->prep2 react1 Equilibrate tubes in water bath react2 Add dihalogenated alkene to corresponding tube react1->react2 react3 Start stopwatch and mix react2->react3 analysis1 Observe for precipitate (cloudiness) analysis2 Record time of first precipitate formation analysis1->analysis2 analysis3 Calculate relative rate (1/time) analysis2->analysis3 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Workflow for the comparative kinetic analysis.

Conclusion

The reactivity of this compound is significantly enhanced due to its allylic structure, making it a highly reactive substrate in nucleophilic substitution reactions compared to its saturated and vinylic counterparts. This heightened reactivity is a key consideration in its application in organic synthesis, particularly in the construction of complex molecules where the introduction of functionality at an allylic position is desired. The provided experimental protocol offers a straightforward method for quantitatively comparing the reactivity of this compound with other dihalogenated alkenes, enabling researchers to make informed decisions in the design of synthetic pathways.

References

A Comparative Guide to the Synthesis of 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates like 1,4-dibromo-2-butene is paramount. This guide provides a comparative analysis of common synthesis protocols for this compound, offering a clear overview of their respective methodologies, performance metrics, and ideal applications. The information presented is supported by experimental data to facilitate informed decisions in a laboratory setting.

Comparative Performance of Synthesis Protocols

The synthesis of this compound is predominantly achieved through the bromination of 1,3-butadiene. Variations in reaction conditions, solvents, and purification methods significantly impact the yield, purity, and isomer ratio of the final product. Below is a summary of quantitative data from representative protocols.

Parameter Protocol 1: Bromination of 1,3-Butadiene in Dichloromethane Protocol 2: Bromination of 1,3-Butadiene in Chloroform
Starting Material 1,3-Butadiene1,3-Butadiene
Reagent Liquid BromineBromine
Solvent DichloromethaneChloroform
Reaction Temperature -10°C to 10°CBelow -15°C[1]
Reaction Time 5 hours[2]1 to 20 hours[3]
Yield 73.1% (of trans isomer)[2]Not explicitly stated, but method is described as high-yield.
Product Purity 99.86% (GC purity of trans isomer)[2]High purity, suitable for industrial application[1]
Purification Method Atmospheric distillation followed by vacuum distillation and recrystallization from ethanol.[2]Reduced pressure distillation followed by recrystallization from petroleum ether.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key synthesis protocols cited in this guide.

Protocol 1: Synthesis of trans-1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene in Dichloromethane [2]

  • Reaction Setup: To a solution of 70.0g of butadiene in 1200ml of dichloromethane, cool the mixture to a temperature range of -10 to 10°C.

  • Bromine Addition: Slowly add 172.6g of liquid bromine to the reaction mixture.

  • Reaction: Maintain the temperature between -5 to -15°C and stir for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by atmospheric distillation, which should yield approximately 228.4g of a crude solid.

  • Purification by Distillation: Subject the crude product to vacuum distillation at a pressure of 1000Pa to 1500Pa and collect the fraction between 70 to 80°C. This should yield approximately 187.5g of a white solid.

  • Recrystallization: Add 280ml of anhydrous ethanol to the white solid. Heat the mixture to 70°C with stirring to dissolve the solid, then cool to room temperature to allow for precipitation.

  • Final Product Isolation: Filter the recrystallized solid and dry to obtain the final product. This process is expected to yield approximately 168.7g of white solid trans-1,4-dibromo-2-butene.

Protocol 2: Synthesis of this compound via Bromination of 1,3-Butadiene in Chloroform [1]

  • Reaction Setup: Add 6 parts by weight of chloroform to a reactor and cool it to below -10°C.

  • Butadiene Addition: Introduce 1 part by weight of 1,3-butadiene into the reactor through a gas inlet tube, while stirring and further cooling to below -15°C.

  • Bromine Addition: Add 2.4 parts by weight of bromine dropwise to the reactor, maintaining the temperature at -15°C.

  • Solvent and Unreacted Starting Material Removal: After the addition is complete, perform a reduced pressure distillation to remove the chloroform and any unreacted 1,3-butadiene.

  • Recrystallization: To the remaining residue, add 2.2 parts by weight of petroleum ether to recrystallize the product.

  • Final Product Isolation: Filter the solid product and perform vacuum drying to obtain the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1,3-butadiene.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start Dissolve Butadiene Dissolve 1,3-Butadiene in Solvent Start->Dissolve Butadiene Cool Mixture Cool Reaction Mixture Dissolve Butadiene->Cool Mixture Add Bromine Add Bromine Dropwise Cool Mixture->Add Bromine React Stir at Controlled Temperature Add Bromine->React Remove Solvent Remove Solvent (Distillation) React->Remove Solvent Purify Purify Crude Product (Distillation/Recrystallization) Remove Solvent->Purify Isolate Product Isolate Pure Product (Filtration & Drying) Purify->Isolate Product End End Isolate Product->End

Caption: General workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromo-2-butene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like 1,4-Dibromo-2-butene are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.

Property Value
Molecular Formula C4H6Br2[1]
Molecular Weight 213.9 g/mol [1]
Appearance Beige Solid[1]
Melting Point 48 - 53 °C / 118.4 - 127.4 °F[1][2]
Boiling Point 205 °C / 401 °F @ 760 mmHg[1][2]
Flash Point > 113 °C / > 235.4 °F[1][2]

Immediate Safety and Handling Precautions

This compound is a toxic and corrosive chemical that can cause severe skin burns, eye damage, and may be fatal if inhaled.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is also recommended.[4]

  • Skin Protection: Wear appropriate protective gloves and a complete suit protecting against chemicals.[1][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][5]

Handling and Storage:

  • Handle in a well-ventilated place, avoiding contact with skin and eyes and the formation of dust and aerosols.[3][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][6]

Accidental Release Measures

In the event of a spill, immediate action is required to contain the chemical and prevent environmental contamination.

  • Personal Precautions: Evacuate personnel to safe areas and ensure adequate ventilation.[3][4] Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes by wearing the appropriate PPE.[3][4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3][4] Do not let the chemical enter drains, as it is toxic to aquatic life with long-lasting effects.[3]

  • Containment and Cleaning: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[6] For larger spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[4][7] All sources of ignition should be removed.[3]

Disposal Protocol

Proper disposal of this compound is critical and must be conducted by a licensed professional waste disposal service.[4][7]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container.[4][7]

  • Contact Professionals: Arrange for disposal with a licensed professional waste disposal company.[4][7]

  • Chemical Treatment: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4][7]

Below is a diagram outlining the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_disposal Disposal Process cluster_final Final Steps PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Handle in Fume Hood PPE->Ventilation Storage Store in Cool, Dry, Well-Ventilated Area Ventilation->Storage Collect Collect Waste in Labeled, Sealed Container Storage->Collect Contact Contact Licensed Waste Disposal Service Collect->Contact Transport Arrange for Professional Transport Contact->Transport Incineration Incineration with Combustible Solvent Transport->Incineration Decontaminate Decontaminate Work Area Incineration->Decontaminate Documentation Maintain Disposal Records Decontaminate->Documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Dibromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Dibromo-2-butene

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

Hazard Overview: this compound is a corrosive and vesicant compound that is toxic if swallowed and can cause severe skin burns and eye damage.[1] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][2] Exposure can lead to symptoms such as a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[2] Skin contact may result in the formation of blisters.[2] It is classified as a combustible, acute toxic hazardous material.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption, which can cause severe burns.[1][4][5]
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles that can cause severe eye damage and irritation.[1][6]
Skin and Body Protection A full-length, long-sleeved lab coat or a complete chemical-resistant suit. Disposable Tyvek sleeves taped to gloves should be worn if a full suit is not used.[1][2]To minimize skin exposure and prevent severe burns from contact.[1]
Respiratory Protection All handling must occur in a certified chemical fume hood.[1] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 type for dusts, or organic vapor for fumes) is necessary.[3]To prevent inhalation of dust, vapors, or aerosols, which are extremely destructive to the respiratory tract.[1][2]
Emergency First Aid Procedures

Immediate action is critical in the event of an exposure. The following table provides first aid guidance.

Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing.[4][6] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[1][4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing during transport to the hospital.[1] Call a poison center or doctor immediately.[1]
Inhalation Move the person to fresh air immediately.[1][2][4] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1] Seek immediate medical attention, even if no symptoms develop initially.[2]
Ingestion Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Get emergency medical help immediately.[4]

Procedural Guide for Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound, from preparation through disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Area Setup:

    • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

    • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above before entering the designated handling area.[7]

    • Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean, uncluttered, and covered with absorbent, disposable bench paper.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment inside the fume hood to minimize movement of the hazardous material.

    • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible and unobstructed.[8]

  • Handling the Compound:

    • Location: All manipulations of this compound must be conducted within a designated area, such as a chemical fume hood, to control vapor and dust exposure.[9]

    • Avoid Contamination: Use dedicated spatulas and glassware. Avoid creating dust or aerosols.[1] Keep the container tightly closed when not in use.[4][6]

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and before leaving the lab.[1][8] Avoid touching your face, eyes, or mouth, even with gloves on.[10]

  • Storage:

    • Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] A recommended storage temperature is 2-8°C.[3]

    • Security: The storage area should be locked up and accessible only to authorized personnel.[4][9]

    • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[2][6]

  • Spill Management:

    • Isolate Area: Isolate the spill area for at least 50 meters (150 feet) in all directions.[2]

    • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[2]

    • Containment: For small spills, dampen the solid material with 60-70% ethanol to reduce dust generation.[2]

    • Cleanup: Carefully transfer the dampened material into a suitable, labeled container for disposal.[2] Use absorbent paper dampened with ethanol to clean up any remaining residue.[2]

    • Decontamination: Wash the spill surface with 60-70% ethanol followed by a soap and water solution.[2]

    • Disposal: Seal all contaminated materials, including absorbent paper and clothing, in a vapor-tight plastic bag for proper disposal.[2]

  • Waste Disposal:

    • Segregation: All waste contaminated with this compound, including gloves, bench paper, and excess reagent, must be collected in a designated and clearly labeled hazardous waste container.[7]

    • Container Management: Waste containers must be kept closed except when adding waste and stored in a secondary containment unit.[7]

    • Regulations: Dispose of all waste in accordance with applicable local, state, and federal regulations.[4][6] Do not pour chemical waste down the sink.[10]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste & Disposal prep_ppe Don Required PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials prep_emergency Verify Emergency Equipment prep_materials->prep_emergency handle_compound Manipulate Compound in Fume Hood prep_emergency->handle_compound handle_hygiene Practice Good Personal Hygiene handle_compound->handle_hygiene post_storage Store Securely handle_hygiene->post_storage post_cleanup Clean Work Area post_storage->post_cleanup disp_waste Segregate Contaminated Waste post_cleanup->disp_waste disp_ppe Doff PPE Correctly disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash spill Spill Management exposure First Aid Procedures

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Dibromo-2-butene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.